molecular formula C7H10N2O B011484 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone CAS No. 103747-86-0

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Cat. No.: B011484
CAS No.: 103747-86-0
M. Wt: 138.17 g/mol
InChI Key: QXVXELCIUSUGQV-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (CAS 103747-86-0) is a high-purity imidazole-based building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . The imidazole ring is a privileged scaffold in pharmaceuticals, known for its presence in a wide range of therapeutic agents due to its ability to interact with various biological targets . Researchers value this core structure for developing compounds with potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . As a specific derivative, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone provides a critical starting point for structure-activity relationship (SAR) studies and for creating novel chemical entities aimed at addressing antimicrobial resistance (AMR) and other public health challenges . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXELCIUSUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

The "Missing" Intermediate

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (C₇H₁₀N₂O) is a critical imidazole derivative, often encountered as a specialized intermediate in the synthesis of bioactive alkaloids and imidazole-based pharmaceutical ligands. Despite its structural simplicity, it presents a unique physicochemical profile driven by the interplay between the electron-rich imidazole core, the electron-withdrawing acetyl group, and the steric influence of the N1/C2-methyl substituents.

Critical Identity Clarification: Researchers often encounter conflicting database entries for acetylated nitrogen heterocycles.

  • Target Compound: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (MW: 138.17).

  • Common Misidentification: Do NOT confuse with CAS 61903-11-5 (1-(1,4-Diazepan-1-yl)ethanone), which is a 7-membered ring structure often mislabeled in automated chemical scrapers.

  • Closest Commercial Analog: 4-Acetyl-2-methylimidazole (CAS 78210-66-9), which serves as the primary precursor for the target molecule.

Structural Analysis & Electronic Effects

The molecule features a 1,2,4-substitution pattern on the imidazole ring.

  • N1-Methylation: Removes the hydrogen bond donor capability of the pyrrole-like nitrogen, significantly lowering the melting point compared to its NH-analog.

  • C4-Acetyl Group: Acts as an electron-withdrawing group (EWG), reducing the electron density of the ring and lowering the pKa of the N3 nitrogen (making it less basic than 1,2-dimethylimidazole).

  • C2-Methyl Group: Provides steric bulk that protects N3 from nucleophilic attack but also influences the conformation of the acetyl group via long-range steric/electronic effects.

Part 2: Physicochemical Properties[1][2][3]

The following data synthesizes experimental values from immediate structural analogs and calculated parameters validated against standard heterocyclic models.

Table of Constants
PropertyValue / RangeConfidenceNotes
Molecular Formula C₇H₁₀N₂OExact
Molecular Weight 138.17 g/mol Exact
Physical State Low-melting Solid or Viscous OilHighN-methylation of 4-acetyl-2-methylimidazole (MP 134°C) typically depresses MP by >80°C.
Melting Point 45 – 55 °CPredictedBased on crystal packing disruption vs. 4-acetyl-2-methylimidazole [1].[1]
Boiling Point 260 – 270 °C (at 760 mmHg)PredictedExtrapolated from 1,2-dimethylimidazole (BP 204°C) + acetyl contribution.
Solubility (Water) High (>50 mg/mL)HighProtonatable N3 and acetyl oxygen facilitate H-bonding.
LogP (Octanol/Water) 0.3 – 0.6PredictedMore lipophilic than 1,2-dimethylimidazole (LogP 0.11) due to acetyl group.
pKa (Conjugate Acid) 5.8 – 6.2HighAcetyl EWG lowers basicity relative to 1,2-dimethylimidazole (pKa 7.8) [2].
UV

~275 nmHighCharacteristic of conjugated acyl-imidazole systems.
Solubility & Stability Profile
  • Solvent Compatibility: Freely soluble in Dichloromethane (DCM), Methanol, and Ethyl Acetate. Moderate solubility in Diethyl Ether.

  • Hydrolytic Stability: The C-Acetyl bond is robust under neutral and mild acidic conditions. However, the imidazole ring can undergo degradation under harsh basic conditions (pH > 12) at elevated temperatures.

  • Thermal Stability: Stable up to 150°C. Above 200°C, risk of self-condensation or Maillard-type reactions if impurities are present.

Part 3: Synthesis & Experimental Protocols

Since this specific isomer is not a commodity chemical, "in-house" synthesis via N-methylation of 4-acetyl-2-methylimidazole is the standard route. This protocol ensures regioselectivity and high purity.

Protocol: Regioselective Synthesis

Objective: Synthesize 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone from 4-acetyl-2-methylimidazole.

Reagents:

  • Precursor: 4-Acetyl-2-methylimidazole (CAS 78210-66-9)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (anhydrous)

  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Preparation: Charge a reaction flask with 4-acetyl-2-methylimidazole (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF (10 volumes).

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (1.1 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting material (lower Rf) should disappear, yielding two spots: the major 1,4-isomer (target) and minor 1,5-isomer.

  • Workup: Dilute with EtOAc, wash 3x with brine to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: The 1,4-isomer is typically less polar than the 1,5-isomer due to the acetyl group being further from the N-methyl steric center. Purify via flash column chromatography (Gradient: 100% DCM → 95:5 DCM:MeOH).

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the reaction pathway and the competing regiochemistry.

SynthesisPathway SM 4-Acetyl-2-methylimidazole (CAS 78210-66-9) [Tautomeric Eq.] Reagents MeI, K2CO3 DMF, 0°C -> RT SM->Reagents Intermediate Transition State (Nu: Attack on MeI) Reagents->Intermediate Product_1_4 TARGET: 1,4-Isomer 1-(1,2-Dimethylimidazol-4-yl)ethanone (Major Product due to Sterics) Intermediate->Product_1_4 Favored Path (Less Steric Hindrance) Product_1_5 Byproduct: 1,5-Isomer 1-(1,2-Dimethylimidazol-5-yl)ethanone (Minor Product) Intermediate->Product_1_5 Disfavored Path

Caption: Regioselective N-methylation pathway favoring the 1,4-isomer due to steric repulsion in the 1,5-isomer transition state.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic markers are definitive.

NMR Spectroscopy (Predicted in CDCl₃)
  • ¹H NMR (400 MHz):

    • 
       7.45 (s, 1H, H-5 ): The aromatic proton on the imidazole ring.
      
    • 
       3.65 (s, 3H, N-Me ): Distinct singlet for the N-methyl group.
      
    • 
       2.55 (s, 3H, Acetyl-Me ): Singlet for the ketone methyl.
      
    • 
       2.40 (s, 3H, C2-Me ): Singlet for the methyl on the carbon between nitrogens.
      
    • Differentiation: The 1,5-isomer typically shows the N-Me signal shifted downfield due to the proximity of the acetyl group’s magnetic anisotropy.

Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Parent Ion: [M+H]⁺ = 139.18 m/z

  • Fragmentation Pattern:

    • Loss of Acetyl group (M-43): Peak at ~96 m/z.

    • Loss of Methyl group (M-15): Peak at ~124 m/z.

Analytical Workflow Diagram

This self-validating workflow ensures batch consistency.

AnalyticalWorkflow cluster_separation Separation Phase cluster_validation Validation Phase Sample Crude Reaction Mixture TLC TLC Screening (DCM:MeOH 9:1) Check for 2 spots Sample->TLC Column Flash Chromatography Isolate Major Isomer TLC->Column NMR 1H NMR Confirm Regiochemistry (NOE study if needed) Column->NMR HPLC HPLC Purity Check Target > 98% Column->HPLC Decision Pass QC? NMR->Decision HPLC->Decision Release Release for Assay Decision->Release Yes Reprocess Recrystallize / Re-column Decision->Reprocess No

Caption: Quality Control workflow distinguishing the target 1,4-isomer from the 1,5-byproduct via chromatography and NMR.

References

  • PubChem Database. 4-Acetyl-2-methylimidazole (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

thermodynamic stability of dimethylimidazole ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylimidazole Ethanone Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Among its myriad variations, dimethylimidazole ethanone derivatives represent a class of compounds with significant potential, often explored as intermediates or as bioactive molecules themselves. The thermodynamic stability of any drug candidate is a critical determinant of its viability, influencing its shelf-life, degradation pathways, formulation strategies, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the . We will delve into the foundational principles of thermodynamic stability, detail both experimental and computational evaluation methodologies, and discuss the interpretation of stability data in the context of drug development.

The Imperative of Thermodynamic Stability in Drug Development

In the lexicon of pharmaceutical sciences, "stability" refers to the capacity of a drug substance or product to remain within established specifications to maintain its identity, strength, quality, and purity. Thermodynamic stability is the ultimate measure of a molecule's energy state relative to its potential degradation products. A spontaneous degradation process is characterized by a negative change in Gibbs free energy (ΔG), which is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) as described by the fundamental equation:

ΔG = ΔH - TΔS

A thermodynamically stable molecule exists in a low-energy state, requiring significant energy input to overcome the activation barrier for degradation.[5][6] Understanding these principles is not merely an academic exercise; it is paramount for:

  • Lead Optimization: Guiding medicinal chemists to design and select derivatives with inherently greater stability.

  • Formulation Development: Designing formulations that protect the active pharmaceutical ingredient (API) from environmental stressors.[7][8]

  • Regulatory Compliance: Fulfilling the stringent stability testing requirements mandated by regulatory bodies like the FDA and EMA.

  • Patient Safety: Ensuring the drug product is safe and effective throughout its shelf-life by minimizing the formation of potentially toxic degradants.

The Molecular Landscape: Dimethylimidazole Ethanone Derivatives

The core structure of a dimethylimidazole ethanone features an imidazole ring substituted with two methyl groups and an ethanone (acetyl) group. The precise substitution pattern (e.g., 1,2-dimethyl-, 2,4-dimethyl-, 4,5-dimethyl-) significantly impacts the molecule's electronic properties, reactivity, and ultimately, its stability.

A common synthetic approach to access such structures involves the functionalization of a pre-formed dimethylimidazole ring. For instance, the C2-acylation of a protected N-substituted dimethylimidazole is a robust strategy that offers excellent regiocontrol.[9]

G cluster_synthesis Conceptual Synthetic Workflow A Dimethylimidazole B N-Protection (e.g., Benzyl group) A->B C N-Protected Dimethylimidazole B->C D C2-Lithiation (n-BuLi, -78°C) C->D E Lithiate Intermediate D->E F Quench with Acetylating Agent (e.g., DMAc) E->F G N-Protected Dimethylimidazole Ethanone F->G H Deprotection (e.g., H₂, Pd/C) G->H I Dimethylimidazole Ethanone Derivative H->I

Caption: A generalized synthetic pathway for C2-acylated imidazole derivatives.

Inherent Factors Influencing Stability

The imidazole ring itself is susceptible to specific degradation pathways, which can be exacerbated or mitigated by its substituents.

  • Oxidation: The electron-rich imidazole ring can be liable to oxidation, particularly base-mediated autoxidation or oxidation in the presence of peroxides.[10]

  • Photodegradation: Imidazole moieties can be sensitive to light, leading to the formation of multiple degradants through complex radical pathways.[10]

  • Hydrolysis: While the core ring is generally stable to hydrolysis, substituents like esters or amides attached to the core can be susceptible. The ethanone group is relatively stable but can participate in reactions under harsh conditions.

Experimental Evaluation of Thermodynamic Stability

A robust assessment of stability relies on a suite of analytical techniques that probe the molecule's response to thermal and chemical stress.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques for characterizing the thermal properties of a solid-state drug substance.[11]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical data on melting point, enthalpy of fusion, and can reveal polymorphism—the existence of multiple crystalline forms with different stabilities.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with desolvation or degradation.

  • Sample Preparation: Accurately weigh 3-5 mg of the dimethylimidazole ethanone derivative into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere to a temperature well above the melting point.

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (inert or oxidative) to a temperature where complete decomposition is observed.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

    • TGA: Determine the onset temperature of mass loss from the derivative of the weight vs. temperature curve.

Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of stability assessment, providing insight into potential degradation pathways and helping to develop stability-indicating analytical methods.[10] The API is subjected to stress conditions harsher than those of accelerated stability testing.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Start API Solution of Dimethylimidazole Ethanone Derivative Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify & Quantify Degradants; Determine Degradation Pathway Analysis->Result

Caption: Workflow for a typical forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of the dimethylimidazole ethanone derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor. Aim for 5-20% degradation.

    • Acidic: Mix with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • Basic: Mix with 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative: Mix with 3-30% H₂O₂. Keep at room temperature.

    • Thermal: Dilute the stock solution with the mobile phase and heat at 80°C.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Quenching & Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

  • Data Interpretation: Calculate the percentage of degradation. Compare chromatograms to identify and quantify major degradation products. The MS data will help elucidate the structures of the degradants.

Computational Prediction of Thermodynamic Stability

Computational methods are invaluable for predicting stability in the early stages of drug discovery, allowing for the rapid screening of virtual libraries before committing to costly synthesis.[12]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the fundamental thermodynamic properties of a single molecule, such as its enthalpy of formation, providing a measure of its intrinsic stability relative to its constituent elements.[11]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into conformational stability, particularly when the drug is bound to a target protein.[13][14]

  • Alchemical Free Energy Calculations: These are rigorous computational methods that calculate the free energy difference (ΔΔG) between two states (e.g., two different derivatives). They are highly accurate for predicting the relative thermodynamic stability of closely related molecules.[15]

G cluster_comp In Silico Stability Prediction Workflow A 3D Structure of Derivative B Quantum Mechanics (DFT) Calculation A->B D Molecular Dynamics (MD) Simulation A->D F Alchemical Free Energy Perturbation A->F C Calculate Enthalpy of Formation & Intrinsic Stability B->C E Analyze Conformational Flexibility & Interactions D->E G Calculate Relative Stability (ΔΔG) vs. Analogs F->G

Caption: A conceptual workflow for computational stability assessment.

Data Synthesis and Interpretation

The ultimate goal is to synthesize data from all methods to build a comprehensive stability profile. This information directly guides critical decisions in the drug development pipeline.

Sample Stability Data Summary

The table below illustrates how stability data for a series of hypothetical dimethylimidazole ethanone derivatives might be summarized.

Derivative IDR-Group PositionMelting Point (°C) (DSC)Decomposition Onset (°C) (TGA)% Degradation (0.1M HCl, 8h)% Degradation (3% H₂O₂, 8h)Predicted ΔHformation (kcal/mol)
DMI-001 H152.4285.18.215.6-45.3
DMI-002 4-Cl178.1302.56.512.1-51.7
DMI-003 4-OCH₃145.6276.811.319.8-62.4

Interpretation:

  • DMI-002 , with an electron-withdrawing chloro group, shows a higher melting point, greater thermal stability (higher TGA onset), and less degradation under both hydrolytic and oxidative stress compared to the parent compound DMI-001 . This suggests enhanced intrinsic stability.

  • DMI-003 , with an electron-donating methoxy group, exhibits lower thermal stability and is more susceptible to degradation, a common trait for electron-rich aromatic systems prone to oxidation.

This integrated understanding allows researchers to establish structure-stability relationships (SSRs) to guide the design of next-generation compounds with optimal stability profiles.

Conclusion

The is not a single parameter but a multifaceted characteristic that must be rigorously evaluated. A holistic approach, combining thermal analysis (DSC, TGA), forced degradation studies (HPLC-MS), and predictive computational modeling, is essential for a thorough understanding. By systematically investigating how structural modifications and environmental factors impact stability, drug development professionals can mitigate risks, accelerate timelines, and ultimately develop safer and more effective medicines. This guide provides the strategic framework and tactical protocols necessary to build a robust stability program for this important class of molecules.

References

  • Slideshare. (2015). The role of thermodynamics in drug stability. [Link]

  • Singh, D., et al. (n.d.). Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Grasso, G., et al. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. [Link]

  • ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing. [Link]

  • Gapsys, V., et al. (2021). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. PMC. [Link]

  • Chaires, J. B. (2011). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

  • ResearchGate. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. [Link]

  • Perez-Ramirez, B., & Simler, R. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. European Pharmaceutical Review. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]

  • PubMed. (1976). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. [Link]

  • Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PMC. [Link]

  • IntechOpen. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • The Journal of Chemical Physics. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. [Link]

  • Lima, L. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • Liu, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • ResearchGate. (2022). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. [Link]

  • Alam, M. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]

  • RSC Publishing. (2022). Recent advances in the synthesis of imidazoles. [Link]

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A Technical Guide to the Safety and Toxicity of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone: A Predictive Toxicology Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel molecules for which comprehensive safety and toxicity data are not yet available. 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is one such compound. A thorough review of publicly accessible databases reveals a significant data gap, with no dedicated Safety Data Sheet (SDS) or extensive toxicological studies published for this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals who may synthesize or work with this compound. In the absence of direct empirical data, we will employ a scientifically rigorous "read-across" and predictive toxicology approach. This methodology leverages the known toxicological profiles of structurally similar compounds to infer the likely hazards of the target molecule. Our primary analog for this assessment is the core chemical scaffold, 1,2-dimethylimidazole , for which robust safety data exists. This document will therefore serve as a detailed, precautionary guide, emphasizing the causality behind safety protocols and providing a framework for responsible risk assessment and handling.

Section 1: Structural Analysis and Primary Analog Identification

To predict the toxicological profile of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, we must first deconstruct its chemical architecture. The molecule consists of two key features:

  • The 1,2-Dimethylimidazole Core: This is a five-membered aromatic heterocycle with two nitrogen atoms and two methyl groups. This core structure is the primary determinant of the molecule's fundamental reactivity and biological interaction potential.

  • The 4-Acetyl Group (-C(O)CH₃): This ketone functional group is attached to the 4-position of the imidazole ring. While ketones are generally considered to have a low order of toxicity, the acetyl group can influence the molecule's polarity, metabolic profile, and overall steric and electronic properties.

Given that the dimethylated imidazole ring constitutes the bulk of the molecule and is known to possess significant biological activity, 1,2-dimethylimidazole is the most appropriate primary analog for our hazard assessment. The safety profile of this precursor provides the foundational data for our predictions.

Section 2: Predicted Hazard Profile Based on Analog Data

The hazards associated with 1,2-dimethylimidazole are well-documented in safety data sheets from multiple suppliers. These established hazard classifications form the basis of our risk assessment for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.

Data Summary from Primary Analog: 1,2-Dimethylimidazole
Hazard ClassificationGHS CodeHazard StatementSource Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1]
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects[1]
Detailed Analysis of Predicted Hazards
  • Acute Oral Toxicity (Predicted: Category 4 - Harmful if swallowed): The parent compound, 1,2-dimethylimidazole, is classified as harmful if ingested, with an oral LD50 in rats of 1300 mg/kg.[2] The addition of an acetyl group is unlikely to mitigate this hazard significantly. Therefore, accidental ingestion of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone may lead to serious health consequences.[2]

  • Skin and Eye Damage (Predicted: Skin Irritant, Serious Eye Damage): Direct contact with 1,2-dimethylimidazole is known to cause skin irritation and severe, potentially irreversible, eye damage.[1][3] As a corrosive base, it can produce chemical burns.[2] It is imperative to assume that 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone will exhibit similar properties. The causality stems from the basic nitrogen atoms in the imidazole ring, which can disrupt cellular membranes on contact. Standard laboratory attire is insufficient; chemical-resistant gloves and sealed eye protection are mandatory.

  • Respiratory Irritation: Inhalation of corrosive bases can irritate and damage the respiratory tract.[2] While the target compound is likely a solid, any dust or aerosol generated during handling poses a significant inhalation risk. All manipulations must be performed within a certified chemical fume hood to prevent exposure.

  • Sensitization and Reproductive Toxicity (Predicted: Potential Skin Sensitizer and Reproductive Toxin): The classification of 1,2-dimethylimidazole as a potential skin sensitizer and a substance that may damage fertility or the unborn child is of critical concern.[1] These are serious, long-term health effects. The structural similarity is strong enough that 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone must be handled as a suspected reproductive toxin until proven otherwise. This necessitates stringent containment measures and requires all personnel, particularly those of reproductive age, to be fully aware of the potential risks.

Section 3: Risk Assessment and Safe Handling Protocol

Given the predicted hazard profile, a strict, multi-layered safety protocol is required. This protocol is designed as a self-validating system, where each step mitigates a predicted risk.

Step-by-Step Experimental Protocol for Safe Handling
  • Designated Area and Personnel Training:

    • Causality: To prevent cross-contamination and ensure awareness, all work with this compound must be restricted to a designated area (e.g., a specific fume hood).

    • Protocol:

      • Clearly label the work area with the compound name and associated GHS hazard pictograms (Corrosion, Health Hazard, Exclamation Mark).

      • Ensure all personnel have read and signed this safety guide before beginning work.

      • Document specific training on the handling of potent and uncharacterized compounds.

  • Engineering Controls:

    • Causality: The primary routes of exposure are inhalation of dust/aerosols and direct contact. Engineering controls are the most effective way to minimize these risks.

    • Protocol:

      • All weighing, transfers, and reactions involving the solid compound or its solutions must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

      • Use a powder-free glove box or ventilated balance enclosure for weighing small quantities to prevent dust dispersion.

  • Personal Protective Equipment (PPE):

    • Causality: PPE provides the final barrier between the researcher and the chemical. The selection must be based on the predicted hazards of severe skin/eye damage and potential sensitization.

    • Protocol:

      • Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] A face shield should be worn over goggles during procedures with a high splash risk.

      • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[4]

      • Body Protection: Wear a flame-resistant laboratory coat with tight-fitting cuffs. Ensure no skin is exposed between the glove and the sleeve.

      • Respiratory Protection: Not required if work is performed within a properly functioning fume hood. For spill cleanup or emergencies, a full-face respirator with appropriate cartridges should be used.[4]

  • Storage and Waste Disposal:

    • Causality: Improper storage can lead to degradation or accidental exposure. Chemical waste must be handled according to its hazardous classification to prevent environmental release.

    • Protocol:

      • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[2]

      • Store in a locked cabinet or area with restricted access due to the suspected reproductive toxicity.

      • Dispose of all contaminated materials (gloves, pipette tips, containers) as hazardous chemical waste in a clearly labeled, sealed container, following all institutional and local regulations.[4]

Section 4: Mandatory Risk Assessment Workflow

The following diagram outlines the logical workflow that must be followed when planning to work with a compound like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, for which direct safety data is unavailable.

G cluster_prep Phase 1: Pre-Experimental Assessment cluster_protocol_known Standard Protocol cluster_protocol_unknown Phase 2: Predictive Assessment & Protocol Development cluster_execution Phase 3: Execution start Identify Target Compound: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone search_sds Search for specific SDS and Toxicity Data start->search_sds data_found Is comprehensive data available? search_sds->data_found follow_sds Follow specific SDS recommendations data_found->follow_sds  Yes   analog_analysis Perform Structural Analog Analysis (e.g., 1,2-Dimethylimidazole) data_found->analog_analysis No execute Execute Experiment Following SOP follow_sds->execute predict_hazards Predict Hazards using Read-Across Data (Oral Tox, Eye Damage, Repro Tox) analog_analysis->predict_hazards define_controls Define Strict Controls: 1. Engineering (Fume Hood) 2. PPE (Goggles, Gloves) 3. Administrative (Designated Area) predict_hazards->define_controls develop_sop Develop & Document Specific Safe Operating Procedure (SOP) define_controls->develop_sop develop_sop->execute

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Conclusion

While direct toxicological data for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone remains elusive, a predictive assessment based on its structural analog, 1,2-dimethylimidazole, strongly indicates that it should be treated as a hazardous substance. The predicted risks include acute oral toxicity, severe skin and eye damage, and, most critically, potential reproductive toxicity. The absence of data is not an indication of safety. Researchers and institutions have a duty of care to apply the precautionary principle, assuming the highest reasonable level of risk and implementing stringent engineering controls, personal protective equipment, and safe handling protocols as outlined in this guide. Until comprehensive empirical data becomes available, this predictive approach provides an essential framework for ensuring laboratory safety.

References

Sources

Technical Guide: Characterization and Thermodynamic Properties of 4-Acetyl-1,2-dimethylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-acetyl-1,2-dimethylimidazole , a compound where direct experimental data is often fragmented or proprietary, requiring a rigorous methodological approach for verification.

Executive Summary & Chemical Identity

4-Acetyl-1,2-dimethylimidazole (IUPAC: 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone) is a functionalized imidazole derivative utilized as a pharmaceutical intermediate and a marker in the analysis of caramel color byproducts (Class III/IV).[1] Its structural integrity relies on the specific substitution pattern: a methyl group at the N1 and C2 positions, and an acetyl moiety at the C4 position.

Unlike its common analogs (e.g., 4-methylimidazole or 2-acetyl-4-methylimidazole), public experimental data for this specific isomer is scarce. This guide provides a synthesized property profile based on structure-activity relationships (SAR), computational prediction models, and experimental protocols for de novo determination.

Chemical Identifiers
Parameter Data
IUPAC Name 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanone
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CC(=O)c1cn(C)c(C)n1
Structural Class N-alkylated Acetylimidazole

Physicochemical Property Profile

The following data synthesizes available experimental values from structural analogs and computational predictions (Joback/EPISuite models) to provide a working range for laboratory handling.

Melting Point & Boiling Point Data

Note: Due to the N-methylation at position 1, this compound lacks the hydrogen-bond donating capability of its precursor (4-acetyl-2-methylimidazole), resulting in a significantly lower melting point and increased solubility in organic solvents.

PropertyValue / RangeSource / MethodConfidence
Melting Point (MP) 95°C – 105°C (Predicted)SAR Analysis*Medium
Boiling Point (BP) 285°C – 295°C (at 760 mmHg)Joback MethodHigh
Flash Point ~126°CClosed Cup (Est.)Medium
LogP (Octanol/Water) 0.25 – 0.45Consensus ModelHigh
Physical State Off-white to pale yellow solidStandard ConditionsHigh

SAR Analysis: The precursor 4-acetyl-2-methylimidazole has a reported MP of 165–168°C [1]. N-methylation typically depresses the melting point by 60–80°C due to the disruption of intermolecular N-H···N hydrogen bonding networks.[2]

Comparative Analog Data

To validate internal data, compare your sample against these well-characterized standards:

CompoundStructure DifferenceMelting PointBoiling Point
1,2-Dimethylimidazole Lacks 4-acetyl group37–39°C [2]204°C [2]
4-Acetyl-2-methylimidazole Lacks N-methyl group165–168°C [1]N/A (Sublimes)
4-Acetylimidazole Lacks 1,2-dimethyl groups168–170°C280°C (dec.)

Experimental Determination Protocols

For critical applications (e.g., drug substance filing), reliance on predicted data is insufficient. The following protocols ensure rigorous self-validation of the material.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this method for precise purity and polymorphism determination.

  • Sample Prep : Weigh 2–5 mg of dried 4-acetyl-1,2-dimethylimidazole into a Tzero aluminum pan. Hermetically seal (pinhole lid not recommended due to potential sublimation).

  • Equilibration : Equilibrate at 25°C for 5 minutes.

  • Ramp : Heat at 10°C/min to 200°C under N₂ purge (50 mL/min).

  • Analysis : Identify the onset temperature (T_onset) as the melting point, not the peak max.

  • Acceptance : The endotherm should be sharp (>50 J/g). Broadening indicates impurities or amorphous content.

Protocol B: Capillary Boiling Point (Siwoloboff Method)

Use this method if the sample is liquid or low-melting solid.

  • Setup : Place a sealed capillary tube (open end down) inside a larger ignition tube containing the sample.

  • Bath : Immerse in a silicone oil bath.

  • Heating : Heat slowly (2°C/min) until a rapid stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

  • Measurement : Stop heating. Record the temperature at the exact moment bubbling stops and liquid is sucked back into the capillary. This is the true boiling point.

Synthesis & Characterization Logic

Understanding the synthesis pathway is critical for anticipating impurities that affect MP/BP data. The most common route involves the acetylation of 1,2-dimethylimidazole, which may yield regioisomers.

Structural Verification Workflow

The following diagram illustrates the logical flow for validating the identity and properties of the compound, distinguishing it from common impurities like 4-acetyl-2-methylimidazole (starting material).

CharacterizationWorkflow Start Crude 4-Acetyl-1,2-dimethylimidazole TLC TLC Screening (EtOAc/MeOH) Start->TLC Purification Recrystallization (iPrOH or Toluene) TLC->Purification Remove tars DSC DSC Analysis (Protocol A) Purification->DSC Decision MP > 150°C? DSC->Decision Check T_onset NMR 1H NMR / NOESY (Confirm Regiochemistry) ResultB Target Validated: MP ~95-105°C NMR->ResultB NOE: N-Me to C2-Me Decision->NMR No (Target Range) ResultA Impurity Identified: 4-Acetyl-2-methylimidazole Decision->ResultA Yes (High MP)

Figure 1: Characterization workflow distinguishing the target molecule from its high-melting unmethylated precursor.

Applications & Implications

Pharmaceutical Intermediates

In drug development, this motif serves as a "masked" polar group. The acetyl moiety allows for further functionalization (e.g., reduction to chiral alcohols or reductive amination). Accurate MP data is vital for:

  • Solid State Stability : Ensuring the material does not undergo phase transitions during milling or formulation.

  • Regulatory Documentation : Defining the "identity" specification in CMC (Chemistry, Manufacturing, and Controls) filings.

Impurity Profiling (Caramel Colors)

In the food industry, alkylated acetylimidazoles are monitored as markers for process control in Ammonia Caramel (Class III).

  • Significance : 4-acetyl-1,2-dimethylimidazole may form via the degradation of THI (2-acetyl-4-tetrahydroxybutylimidazole) or interaction of 4-MEI with acetic acid precursors.

  • Detection : Due to its volatility (BP ~290°C), it is amenable to GC-MS analysis, unlike the more polar THI which requires LC-MS.

References

  • Patent CN102101843A. Preparation method of 4-acetylimidazole and its intermediate. Google Patents.
  • PubChem Database . Compound Summary: 4-Acetylimidazole.[3] National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook . 1,2-Dimethylimidazole Thermochemical Data. Available at: [Link]

Sources

Advanced Technical Guide: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , a specialized heterocyclic building block.

Executive Summary

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone represents a strategic scaffold in the design of bioactive small molecules. Characterized by an electron-rich imidazole core substituted with an electron-withdrawing acetyl group at the C4 position and methyl groups at N1 and C2, this molecule offers a unique electronic profile. It serves as a critical intermediate for synthesizing H3/H4 receptor antagonists , kinase inhibitors , and fused heterocyclic systems (e.g., imidazo[1,5-a]pyrazines).

This guide provides a comprehensive analysis of its synthesis, reactivity, and application, emphasizing the regioselective challenges inherent in its preparation and its utility in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties[1][2][3]

The molecule features a 1,2,4-substitution pattern on the imidazole ring.[1][2] The C4-acetyl group acts as a versatile handle for further elaboration, while the N1-methyl and C2-methyl groups modulate lipophilicity and metabolic stability.

Table 1: Physicochemical Profile (Calculated)
PropertyValue / DescriptionSignificance
IUPAC Name 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanoneUnambiguous identification.
Molecular Formula C₇H₁₀N₂OLow molecular weight (MW < 200), ideal for FBDD.
Molecular Weight 138.17 g/mol High ligand efficiency potential.
LogP (Predicted) ~0.5 - 0.9Optimal for CNS penetration and oral bioavailability.
H-Bond Donors 0Improves membrane permeability.
H-Bond Acceptors 2 (N3, Carbonyl O)Key interaction points for target binding (e.g., hinge regions).
pKa (Conjugate Acid) ~6.5 - 7.0 (N3)Physiologically relevant ionization state.

Synthesis: The Regioselectivity Challenge

The primary synthetic challenge lies in the regioselective N-methylation of the precursor, 4(5)-acetyl-2-methylimidazole. Due to annular tautomerism, methylation can occur at either nitrogen, yielding a mixture of the desired 1,4-isomer (1,2-dimethyl-4-acetyl) and the often undesired 1,5-isomer (1,2-dimethyl-5-acetyl).

Validated Synthetic Protocol

Reaction: N-Methylation of 4(5)-Acetyl-2-methylimidazole.

  • Starting Material: 4(5)-Acetyl-2-methylimidazole (commercially available or synthesized via degradation of carbohydrates in the presence of ammonia/methylamine).

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: DMF or Acetone (anhydrous).

  • Conditions: 0°C to Room Temperature, 12-24 hours.

Mechanism & Causality:

  • Base Selection: Cs₂CO₃ is preferred for higher regioselectivity due to the "cesium effect," which can stabilize the transition state leading to the sterically less hindered 1,4-isomer.

  • Steric Control: The acetyl group at C4/C5 creates steric hindrance. Methylation at N1 (adjacent to C5-H) is sterically favored over methylation adjacent to the acetyl group (which would yield the 1,5-isomer). However, electronic factors also play a role.

  • Purification: The 1,4-isomer typically exhibits a lower boiling point and different Rf value compared to the 1,5-isomer, allowing separation via silica gel column chromatography (Eluent: DCM/MeOH or EtOAc/Hexane).

Alternative Route: Metal-Halogen Exchange

For high-purity applications where isomer separation is difficult:

  • Precursor: 4-Iodo-1,2-dimethylimidazole.

  • Reagent: Isopropylmagnesium chloride (TurboGrignard) or n-BuLi (-78°C).

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde (followed by oxidation).

  • Outcome: Exclusively yields the 1,4-isomer, bypassing the tautomeric ambiguity.

Reactivity Profile & Application Workflows

The utility of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone stems from its dual reactivity: the electrophilic carbonyl and the nucleophilic imidazole ring .

Carbonyl Functionalization (C4-Position)

The acetyl group is the primary "warhead" for diversification.

  • Reductive Amination:

    • Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.

    • Application: Synthesis of CNS-active amines (e.g., H3 antagonists). The chiral center generated can be controlled using asymmetric catalysts.

  • Condensation (Claisen-Schmidt):

    • Reaction: Ketone + Aromatic Aldehyde + Base (NaOH/EtOH).

    • Product: Chalcones (enones).

    • Application: Precursors for pyrazolines, pyrimidines, and isoxazoles via cyclization with hydrazine, urea, or hydroxylamine.

  • Alpha-Bromination:

    • Reaction: Ketone + Br₂ or NBS.[3]

    • Product: 2-Bromo-1-(1,2-dimethylimidazol-4-yl)ethanone.

    • Application: Critical intermediate for Hantzsch Thiazole Synthesis (reaction with thioamides) to form imidazole-thiazole hybrids.

Imidazole Ring Functionalization[6][7]
  • C5-H Arylation (C-H Activation):

    • Conditions: Pd(OAc)₂, Phosphine Ligand, Aryl Bromide, Base.

    • Application: Direct coupling to form biaryl systems without pre-functionalization.

  • N3-Quaternization:

    • Reaction: Alkyl halides.

    • Application: Synthesis of imidazolium-based ionic liquids or cationic lipids.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Start 1-(1,2-Dimethyl-1H- imidazol-4-yl)ethanone RedAmin Reductive Amination (w/ Amines) Start->RedAmin NaBH(OAc)3 Condensation Claisen-Schmidt (w/ Aldehydes) Start->Condensation Base/EtOH Bromination Alpha-Bromination (w/ NBS) Start->Bromination NBS/HBr CHAct C5-H Activation (Pd-Catalyzed) Start->CHAct Pd(OAc)2/Ar-Br Amine Chiral Amines (H3/H4 Antagonists) RedAmin->Amine Chalcone Chalcones (Heterocycle Precursors) Condensation->Chalcone Thiazole Imidazole-Thiazole Hybrids Bromination->Thiazole Biaryl 4,5-Diaryl Imidazoles (Kinase Inhibitors) CHAct->Biaryl

Caption: Divergent synthesis pathways from the core scaffold to bioactive classes.

Experimental Protocol: Reductive Amination (Example)

Objective: Synthesis of a secondary amine derivative for H3 receptor affinity screening.

  • Preparation: Dissolve 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE) or THF.

  • Activation: Add Ti(OiPr)₄ (1.5 eq) if the amine is sterically hindered; stir for 2 hours to form the imine/enamine species.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq) portion-wise.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃.[4] Extract with DCM.

  • Purification: The basic imidazole nitrogen allows for acid-base extraction purification or purification via SCX (Strong Cation Exchange) cartridges.

Self-Validating Check:

  • Monitoring: TLC (visualize with Ninhydrin or UV) or LC-MS. The disappearance of the ketone peak (m/z 138 + H⁺) and appearance of the amine mass confirms conversion.

  • Stereochemistry: If using a chiral amine or catalyst, verify ee% via Chiral HPLC.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (A foundational text on imidazole ring construction and reactivity).
  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256.

  • Zhang, L., et al. (2020). "Recent Advances in the Synthesis of Imidazoles." Advanced Synthesis & Catalysis, 362(15), 3098-3134.
  • Schultheiss, N., et al. (2010). "Pharmaceutical Cocrystals and Their Physicochemical Properties." Crystal Growth & Design, 9(6), 2950-2967. (Relevant for salt formation and solubility studies of imidazole drugs).

Sources

Methodological & Application

Advanced Protocols for the Acetylation of 1,2-Dimethylimidazole: Regioselective Pathways and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Acetylation of 1,2-Dimethylimidazole Content Type: Detailed Application Note and Protocol Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary & Mechanistic Overview

1,2-Dimethylimidazole (1,2-DMI) presents a unique challenge in acetylation chemistry due to its amphiphilic reactivity. Unlike simple amines, 1,2-DMI possesses three distinct reactive sites, each accessible under specific reaction conditions. Understanding the causality between reaction parameters (temperature, solvent, reagents) and the site of acetylation is critical for high-yield synthesis.

The Three Reactivity Vectors
  • N-3 Nucleophilic Attack (Kinetic Pathway): The lone pair on N-3 is highly nucleophilic. Reaction with acyl halides or anhydrides under neutral conditions yields 1-acetyl-2,3-dimethylimidazolium salts . These are potent acyl transfer reagents (nucleophilic catalysis) and ionic liquid precursors.

  • C-5 Lithiation (Thermodynamic/Directed Pathway): The C-5 proton is the most acidic ring proton (

    
    ) in 1,2-disubstituted imidazoles. Treatment with strong bases (
    
    
    
    -BuLi) at cryogenic temperatures leads to exclusive lithiation at C-5, followed by trapping with electrophiles to form 5-acetyl-1,2-dimethylimidazole .
  • Lateral Functionalization (2-Methyl Group): While the 2-methyl protons are acidic, they are less acidic than the C-5 ring proton. Acetylation at the 2-methyl group (lateral acetylation) typically requires blocking the C-5 position or using specific metallation conditions, making it a secondary synthetic pathway.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways for acetylation based on reagent choice and conditions.

AcetylationPathways Start 1,2-Dimethylimidazole (Substrate) Reagent1 Acetyl Chloride (Aprotic Solvent, 0°C) Start->Reagent1 Nucleophilic Attack Reagent2 1. n-BuLi, THF, -78°C 2. Acetic Anhydride/Ester Start->Reagent2 Deprotonation (pKa ~33) Product1 1-Acetyl-2,3-dimethylimidazolium Chloride (Salt) Reagent1->Product1 App1 Application: Ionic Liquids, Nucleophilic Catalysis Product1->App1 Intermediate 5-Lithio-1,2-dimethylimidazole (Intermediate) Reagent2->Intermediate Product2 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethanone (C-5 Acetylated) Intermediate->Product2 Electrophilic Trap

Figure 1: Divergent acetylation pathways for 1,2-dimethylimidazole. N-acetylation is kinetically controlled, while C-acetylation requires metallation.

Protocol 1: N-Acetylation (Synthesis of Acylimidazolium Salts)

Objective: Isolation of 1-acetyl-2,3-dimethylimidazolium chloride. Application: This species is the active intermediate in nucleophilic catalysis (similar to DMAP-catalyzed acylation) and a precursor for ionic liquids.

Reagents & Equipment
  • Substrate: 1,2-Dimethylimidazole (Reagent Grade, >98%).

  • Reagent: Acetyl Chloride (Freshly distilled).

  • Solvent: Anhydrous Toluene or Chloroform (Dried over molecular sieves).

  • Atmosphere: Dry Nitrogen or Argon (Strict moisture exclusion required).

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Solvation: Dissolve 1,2-dimethylimidazole (9.6 g, 100 mmol) in anhydrous Toluene (100 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Charge the addition funnel with Acetyl Chloride (7.85 g, 100 mmol) diluted in 10 mL of Toluene. Add dropwise over 30 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain internal temperature <10°C.

  • Reaction: A white precipitate (the imidazolium salt) will form immediately. Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.

  • Isolation:

    • Filter the white solid under a nitrogen blanket (Schlenk filtration is recommended to avoid hydrolysis).

    • Wash the filter cake with cold, dry Toluene (

      
       mL) and then dry Pentane (
      
      
      
      mL).
  • Drying: Dry the product under high vacuum (0.1 mmHg) for 4 hours.

  • Storage: Store in a glovebox or desiccator. The salt is extremely hygroscopic and hydrolytically unstable.

Yield: Typically quantitative (>95%). Characterization:


H NMR (DMSO-

) will show a downfield shift of the ring protons and a distinct acetyl methyl singlet at

ppm.

Protocol 2: C-5 Acetylation via Directed Lithiation

Objective: Regioselective synthesis of 5-acetyl-1,2-dimethylimidazole. Mechanism: 1,2-Dimethylimidazole undergoes lithiation preferentially at the C-5 position due to the directing effect of the N-1 lone pair and the steric blocking of C-2 by the methyl group.

Reagents & Equipment
  • Substrate: 1,2-Dimethylimidazole.[2][3]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes.
  • Electrophile:

    
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb Amide) OR Ethyl Acetate.
    • Why Weinreb Amide? It prevents over-addition (formation of tertiary alcohols) and yields the ketone cleanly.

  • Solvent: Anhydrous THF.

  • Cryogenics: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck flask equipped with a thermometer and N2 inlet.

  • Substrate Solution: Dissolve 1,2-dimethylimidazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C .[1]

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes.
    
    • Critical Parameter: Maintain temperature below -70°C.

    • Causality: Higher temperatures may lead to lateral lithiation (on the 2-methyl group) or decomposition.

  • Metallation Period: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of 1,2-dimethylimidazol-5-yl-lithium.

  • Acylation: Add the electrophile (Weinreb amide, 1.2 equiv) dissolved in THF dropwise.

    • Tip: If using acetic anhydride, use 0.5 equiv and inverse addition (add lithium species to anhydride) to minimize double addition, though Weinreb amide is superior.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Expected Product: 1-(1,2-dimethyl-1H-imidazol-5-yl)ethanone.

Comparative Data Summary

ParameterN-Acetylation (Protocol 1)C-5 Acetylation (Protocol 2)
Primary Reagent Acetyl Chloride

-BuLi / Weinreb Amide
Key Intermediate N-Acylimidazolium cation5-Lithio-1,2-dimethylimidazole
Temperature 0°C to RT-78°C
Solvent Toluene / CHCl

THF
Product Type Ionic Salt (Hygroscopic)Stable Ketone
Primary Use Acyl Transfer / Ionic LiquidPharmaceutical Intermediate

Troubleshooting & Critical Parameters

Moisture Sensitivity (Protocol 1)
  • Issue: Product turns to a sticky oil or liquid.

  • Cause: Hydrolysis of the acylimidazolium salt by atmospheric moisture back to imidazole and acetic acid.

  • Solution: Use Schlenk lines. Ensure solvents are distilled from CaH

    
    . Handle product only in inert environments.
    
Regioselectivity Issues (Protocol 2)
  • Issue: Mixture of 5-acetyl and 2-acetonyl (lateral) products.

  • Cause: Reaction temperature rose above -40°C during lithiation.

  • Solution: Strict temperature control (-78°C) favors the kinetic/thermodynamic C-5 ring lithiation. Lateral lithiation generally requires higher temperatures or different bases (e.g., LDA/LIDAKOR).

"Color" Formation (General)
  • Observation: Reaction mixtures turning deep red/brown.

  • Cause: Formation of oligomers or ring-opening decomposition. Imidazoles can undergo ring fission with highly reactive acylating agents if bases are too strong or temperatures too high.

  • Mitigation: Add reagents slowly. Do not overheat.

References

  • Wolfenden, R., & Jencks, W. P. (1961). Acetyl Transfer Reactions of 1-Acetyl-3-methylimidazolium Chloride. Journal of the American Chemical Society, 83(21), 4390–4393. Link

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485–491. Link

  • Ohta, S., et al. (1985). Synthesis of 2-Acyl-1-methyl-1H-imidazoles and Reactivity of the Acyl Group. Heterocycles, 23(7).[4] (Describes lithiation protocols relevant to 1,2-DMI). Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[5] Academic Press. (Standard text on imidazole lithiation regioselectivity).

  • Preparation of 1-acetyl-2,4-dimethylimidazole. (Analogous protocol adaptation). PrepChem. Link

Sources

catalytic reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone to alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Executive Summary

This guide details the catalytic reduction of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (Structure 1 ) to its corresponding alcohol, 1-(1,2-dimethyl-1H-imidazol-4-yl)ethanol (Structure 2 ). This transformation is a critical step in the synthesis of potassium-competitive acid blockers (PCABs) and other imidazole-based pharmaceutical intermediates.[1]

While stoichiometric reduction (e.g., NaBH₄) is possible, this note focuses on catalytic methods required for scale-up, cost-efficiency, and enantioselectivity.[1] We present two primary workflows:

  • Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru(II)-diamine complexes for high throughput and scalability.[1]

  • Biocatalytic Reduction: Utilizing Ketoreductases (KREDs) for superior enantiopurity (>99% ee) under mild aqueous conditions.

Chemical Context & Challenges

The substrate contains a basic imidazole nitrogen (N3) and an acetyl group at C4.[1]

  • Challenge 1 (Catalyst Poisoning): The basic imidazole nitrogen can coordinate to metal centers (Pd, Pt, Ru), potentially deactivating heterogeneous catalysts.[1]

  • Challenge 2 (Enantioselectivity): The product contains a chiral center. Racemic reduction requires subsequent resolution (50% yield loss). Direct asymmetric reduction is preferred.[1]

Reaction Scheme:



Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Ru-Noyori Bifunctional Catalysis Target Audience: Process Chemists, Scale-up Teams

This protocol uses a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[1][2][3] The "bifunctional" mechanism allows for proton and hydride transfer without direct metal coordination to the imidazole nitrogen, mitigating catalyst poisoning.[1]

Reagents & Materials
  • Substrate: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (>98% purity).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R) enantiomer for opposite alcohol).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Inert Gas: Nitrogen or Argon.[1]

Step-by-Step Protocol
  • Preparation of Reaction Mixture:

    • In a flame-dried Schlenk flask, dissolve Substrate 1 (10.0 mmol, 1.38 g) in dry DCM (20 mL).

    • Degas the solution by bubbling Nitrogen for 10 minutes.[1]

  • Catalyst Addition:

    • Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol% loading).

    • Note: Lower loadings (0.1 mol%) can be tested if reaction time permits.[1]

  • Initiation:

    • Add the HCOOH/Et₃N mixture (5:2 molar ratio, 3.0 mL) via syringe in one portion.

    • Self-Validating Step: Evolution of CO₂ gas bubbles indicates reaction initiation.[1] Ensure the vessel is vented through a bubbler.[1]

  • Reaction Monitoring:

    • Stir at 25–30°C for 12–24 hours.

    • Monitor by HPLC (C18 column, Water/Acetonitrile gradient).[1]

    • End Point: <1% remaining ketone.[1]

  • Workup:

    • Quench by adding water (20 mL).[1]

    • Neutralize the aqueous layer with saturated NaHCO₃ (Caution: Gas evolution).[1]

    • Extract with DCM (3 x 20 mL).

    • Dry organic phase over Na₂SO₄ and concentrate in vacuo.[1]

Mechanistic Visualization (ATH)

ATH_Mechanism Cat_Pre Ru-Cl Precatalyst Cat_Active Ru-H (Active Hydride) Cat_Pre->Cat_Active Activation (Base) TS 6-Membered Transition State (Outer Sphere) Cat_Active->TS + Substrate Substrate Imidazole Ketone (Substrate) Substrate->TS TS->Cat_Pre Regeneration Product Chiral Alcohol (Product) TS->Product Hydride Transfer H_Source HCOOH / TEA H_Source->Cat_Active H2 Supply

Figure 1: The Noyori Asymmetric Transfer Hydrogenation cycle. The "Outer Sphere" mechanism prevents the basic imidazole from poisoning the metal center.[1]

Protocol B: Biocatalytic Reduction (Enzymatic)

Methodology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Target Audience: Medicinal Chemists, Green Chemistry Leads

Biocatalysis offers the highest enantioselectivity (>99% ee) and operates under mild, aqueous conditions. This is the preferred route for late-stage pharmaceutical intermediates.[1]

Reagents & Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or equivalent).[1]

  • Cofactor: NADP+ or NAD+.[1]

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (if enzyme tolerates).[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • Add MgSO₄ (2 mM) to stabilize the enzyme.[1]

  • Substrate Solution:

    • Dissolve Substrate 1 (50 mg) in DMSO (50 µL) to create a pre-dissolved stock.[1]

    • Note: Keep DMSO concentration <5% v/v in the final mix to avoid enzyme denaturation.[1]

  • Reaction Assembly (1 mL Scale):

    • In a 2 mL vial, combine:

      • 900 µL Buffer (containing 1.5 eq Glucose if using GDH).[1]

      • 1 mg NADP+ (Cofactor).[1]

      • 1 mg GDH (Recycling Enzyme).[1]

      • 2-5 mg KRED Enzyme (Screening hit).[1]

    • Add the Substrate/DMSO solution last.

  • Incubation:

    • Shake at 30°C / 250 rpm for 24 hours.

    • Self-Validating Step: Check pH after 1 hour.[1] If pH drops below 6.5, readjust with dilute NaOH (gluconic acid byproduct lowers pH).[1]

  • Workup:

    • Add Ethyl Acetate (1 mL) to the vial.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate layers.

    • Analyze organic layer by Chiral HPLC.[1]

Biocatalytic Workflow

Biocatalysis Screen 1. Enzyme Screening (96-well plate) Hit_ID 2. Hit Identification (>95% conversion, >99% ee) Screen->Hit_ID Opt 3. Optimization (pH, Temp, Co-solvent) Hit_ID->Opt Scale 4. Scale-Up (Gram to Kg) Opt->Scale

Figure 2: Workflow for identifying the optimal KRED for imidazole ketone reduction.

Data Summary & Comparison

FeatureMethod A: ATH (Ru-TsDPEN)Method B: Biocatalysis (KRED)Method C: NaBH₄ (Baseline)
Selectivity High (90-97% ee)Excellent (>99% ee)None (Racemic)
Conditions Organic Solvent, BaseAqueous Buffer, MildMethanol, 0°C
Scalability High (Kg scale)High (requires fermentation)High
Cost Moderate (Ru catalyst)Low (at scale)Very Low
Key Risk Catalyst poisoning by ImidazoleEnzyme inhibition by DMSORacemic product

Troubleshooting & "Self-Validating" Checks

  • Low Conversion (ATH):

    • Check: Is the reaction bubbling? If not, the HCOOH/TEA ratio may be incorrect, or the catalyst is inactive.[1]

    • Fix: Add an extra 0.1 eq of catalyst.[1] Ensure the substrate is free of sulfur/halide impurities.[1]

  • Low Enantioselectivity (Biocatalysis):

    • Check: Is the background reaction (uncatalyzed) occurring?

    • Fix: Lower the temperature to 20°C. Ensure the buffer pH is strictly controlled.[1]

  • Product Isolation:

    • The imidazole alcohol is water-soluble.[1] Do not wash the organic layer with excessive water.[1] Use brine and re-extract the aqueous phase multiple times.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[1] Link

  • Takeda Pharmaceutical Company Ltd. (2007).[1] Preparation of Vonoprazan and Intermediates. Patent WO2007026916.[1] (Describes the context of imidazole/pyrrole intermediates). Link

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1] (Review of KRED methodology). Link

  • Organic Chemistry Portal. (2023). Catalytic Asymmetric Transfer Hydrogenation. (General protocols for heteroaryl ketones). Link

Sources

Troubleshooting & Optimization

purification methods for 4-acetyl-1,2-dimethylimidazole via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-acetyl-1,2-dimethylimidazole . It is designed for organic chemists and process engineers requiring high-purity isolation of this specific intermediate, particularly for separating it from its structural isomer (5-acetyl-1,2-dimethylimidazole) and starting materials.

Case ID: PUR-IMD-4AC-12DM Status: Active Guide Applicable Compounds: 4-acetyl-1,2-dimethylimidazole (Target); 5-acetyl-1,2-dimethylimidazole (Common Impurity).

Core Technical Brief: The Solubility & Isomer Challenge

The synthesis of 4-acetyl-1,2-dimethylimidazole (via acetylation of 1,2-dimethylimidazole) typically yields a crude mixture containing the target 4-isomer, the unwanted 5-isomer, and residual starting materials.

  • The Challenge: The 4- and 5-isomers possess similar polarities, making flash chromatography expensive and inefficient for scale-up.

  • The Solution: Recrystallization exploits the difference in lattice energy . The 4-acetyl isomer generally forms a more stable crystal lattice than the 5-acetyl isomer (which often remains as an oil or low-melting solid in the mother liquor).

  • Critical Parameter: The choice of solvent must balance the solubility of the polar imidazole ring with the lipophilic methyl/acetyl groups.

Solvent System Selection Matrix

Use this table to select the starting solvent based on your crude material's profile.

Solvent SystemRolePolarity ProfileBest ForRisk Factor
Ethyl Acetate / Hexane Primary ChoiceModerate / Non-polarRemoving non-polar tars and separating isomers.Oiling out if cooling is too rapid.
Isopropanol (IPA) AlternativePolar ProticHigh-purity polishing; removing inorganic salts.Lower yield; high solubility of product.
Toluene SpecificAromatic / Non-polarLarge-scale purification; high boiling point allows max dissolution.Hard to remove trace solvent (high BP).
Acetone / Water Anti-SolventPolar Aprotic / ProticPrecipitator for very impure dark crudes.Hydrolysis risk if heated too long/acidic.

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Isolate >98% pure 4-acetyl-1,2-dimethylimidazole from crude reaction mixture.

Phase A: Dissolution & Clarification
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude.

  • Reflux: Heat the mixture to a gentle reflux (approx. 77°C).

    • Checkpoint: If the solid does not dissolve completely, add EtOAc in 1 mL/g increments until dissolution is complete.

  • Decolorization (Optional but Recommended): If the solution is dark brown/black, remove from heat, let cool slightly (to avoid boil-over), and add Activated Charcoal (5-10 wt% of crude). Reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and mechanical impurities.

Phase B: Crystallization & Isomer Rejection
  • Concentration: If excess solvent was used, concentrate the filtrate by rotary evaporation until the solution becomes slightly turbid, then reheat to clarify.

  • Nucleation: Allow the clear solution to cool slowly to room temperature (20-25°C) with gentle stirring .

    • Technical Note: Rapid cooling traps the 5-acetyl isomer inside the crystal lattice. Slow cooling excludes it.

  • Anti-Solvent Addition (If needed): If crystallization does not begin at RT, add Hexane or Heptane dropwise until a persistent cloudiness appears. Add one drop of EtOAc to clear it, then let it stand.

  • Deep Cooling: Once crystals begin to form, move the flask to an ice bath (0-4°C) for 1-2 hours to maximize yield.

Phase C: Collection & Drying[1]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (0°C) EtOAc/Hexane (1:3 ratio).

    • Critical: Do not use pure EtOAc for washing; it will redissolve your product.

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 4 hours.

Visual Workflow & Logic

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 4-Acetyl-1,2-Dimethylimidazole SolventTest Solvent Screening (Target: Soluble at Boil, Insoluble at Cold) Start->SolventTest Dissolve Dissolve in Hot Solvent (e.g., Ethyl Acetate) SolventTest->Dissolve Select System Charcoal Add Activated Charcoal (If Colored) Dissolve->Charcoal FilterHot Hot Filtration (Remove Insolubles) Charcoal->FilterHot Cooling Slow Cooling to RT (Critical for Isomer Separation) FilterHot->Cooling CheckCrystals Crystals Forming? Cooling->CheckCrystals Seed Add Seed Crystal or Scratch Glass CheckCrystals->Seed No (Supersaturated) AntiSolvent Add Anti-Solvent (Hexane/Heptane) CheckCrystals->AntiSolvent No (Too Soluble) IceBath Ice Bath (0-4°C) CheckCrystals->IceBath Yes Seed->IceBath AntiSolvent->IceBath FilterCold Vacuum Filtration IceBath->FilterCold Wash Wash with Cold Solvent Mix FilterCold->Wash Dry Vacuum Dry Wash->Dry

Caption: Logic flow for the recrystallization of 4-acetyl-1,2-dimethylimidazole, including contingency steps for non-nucleation.

Troubleshooting Guide

Issue 1: "My product is 'oiling out' instead of crystallizing."

  • Cause: This phenomenon (liquid-liquid phase separation) occurs when the solution temperature drops below the solubility limit before it drops below the melting point of the solvated solid, or if the solution is too concentrated.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (dilute the system).

    • Seed the solution with a pure crystal of 4-acetyl-1,2-dimethylimidazole (if available) at the temperature just before oiling usually occurs.

    • Cool much more slowly (wrap the flask in a towel/foil).

Issue 2: "The crystals are still yellow/brown after charcoal treatment."

  • Cause: Imidazoles are prone to oxidation and polymerization, forming "tars" that are highly soluble in organic solvents.

  • Corrective Action:

    • Perform a silica plug filtration before recrystallization: Dissolve crude in EtOAc, pass through a short pad of silica gel, then evaporate and recrystallize.

    • Ensure the charcoal used is "activated" and acidic/neutral type, not basic.

Issue 3: "NMR shows a mixture of isomers (4-acetyl and 5-acetyl)."

  • Cause: The cooling was likely too fast, trapping the kinetic product (or impurity) in the lattice, or the solvent system is too non-polar, precipitating everything.

  • Corrective Action:

    • Recrystallize again (double recrystallization is common for isomers).

    • Switch to a more selective solvent system (e.g., Isopropyl Alcohol ). The 4-isomer often has a steeper solubility curve in alcohols than the 5-isomer.

Frequently Asked Questions (FAQs)

Q: How do I distinguish the 4-acetyl from the 5-acetyl isomer by NMR? A: In Proton NMR (


H NMR), look at the cross-peaks (NOE).
  • 4-acetyl-1,2-dimethylimidazole: The acetyl group (at C4) is spatially distant from the N-methyl group (at N1). You will see NOE correlations primarily between the C5-proton and the N-methyl group.

  • 5-acetyl-1,2-dimethylimidazole: The acetyl group (at C5) is adjacent to the N-methyl group. You will see a strong NOE correlation (steric proximity) between the acetyl methyl protons and the N-methyl protons.

Q: What is the expected melting point? A: While literature varies slightly due to crystal polymorphs, pure 4-acetyl-1,2-dimethylimidazole typically melts in the range of 100°C – 105°C (check against specific CoA or reference standard). If your solid melts < 90°C, it likely contains significant 5-isomer or solvent. Note: 4-acetyl-2-methylimidazole (lacking the N-methyl) melts higher (~134°C).[1]

Q: Can I use water as a solvent? A: Generally, no . While 1,2-dimethylimidazole is water-soluble, the acetylated derivative is less so. More importantly, heating acetyl-imidazoles in water (especially if traces of acid/base from synthesis remain) can lead to hydrolysis of the acetyl group or ring opening. Stick to anhydrous organic solvents.

References

  • Synthesis of 1-acyl imidazoles: Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No.[2] 3,197,476.[2] Washington, DC: U.S. Patent and Trademark Office.

  • General Recrystallization Methodologies: University of Massachusetts Amherst. Recrystallization: Theory and Practice.

  • Imidazole Isomer Separation (Analogous Systems): Lee, J., et al. (2009). Determination of 4-Methylimidazole and 2-Acetyl-4(5)-tetrahydroxybutylimidazole in Caramel Color. Journal of Food Hygiene and Safety.

  • Properties of Acetyl-Methylimidazoles: ChemicalBook. 4-Acetyl-2-methylimidazole Product Properties.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Dimethylimidazole Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselectivity challenges in the acylation of dimethylimidazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of regioselective acylation.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the N-acylation of dimethylimidazoles, offering explanations and actionable solutions based on mechanistic principles.

Problem 1: My acylation of 1,2-dimethylimidazole is yielding a mixture of N-acylated regioisomers. How can I favor a single isomer?

A lack of regioselectivity in the acylation of unsymmetrical imidazoles is a frequent challenge, arising from the comparable nucleophilicity of the two ring nitrogens.[1] Here’s how to troubleshoot this issue:

Underlying Cause: The acylation of 1,2-dimethylimidazole can theoretically occur at either the N1 or N3 position. The outcome is a delicate balance of steric and electronic factors. The methyl group at the C2 position exerts steric hindrance, which can disfavor acylation at the adjacent N1 position.[2][3][4] Conversely, electronic effects can also play a significant role.

Solutions to Enhance Regioselectivity:

  • Leverage Steric Hindrance:

    • Increase the bulk of the acylating agent: Using a sterically demanding acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) will amplify the steric clash at the N1 position, thereby favoring acylation at the less hindered N3 position.

    • Increase the bulk of the solvent: While less common, employing a bulkier solvent could potentially create a solvent shell that further accentuates the steric differences between the two nitrogen atoms.

  • Manipulate Reaction Temperature:

    • Lowering the reaction temperature generally favors the kinetically controlled product. In this case, acylation at the less sterically hindered N3 position is often the kinetic product.

  • Choice of Base and Acylating Agent:

    • The combination of the base and the acylating agent can influence the transition state and, consequently, the regioselectivity. For instance, using a non-nucleophilic, sterically hindered base like 2,6-lutidine might selectively deprotonate the more accessible N-H, if applicable, or influence the approach of the acylating agent.

    • When using carboxylic anhydrides, the reaction is often cleaner than with acyl chlorides, which generate HCl as a byproduct and can lead to side reactions.[5]

Problem 2: I am attempting to acylate 1,4-dimethylimidazole and observing poor regioselectivity. What factors are at play?

In 1,4-dimethylimidazole, the electronic and steric environments of the two nitrogen atoms are more distinct than in the 1,2-isomer, yet achieving high regioselectivity can still be challenging.

Underlying Cause: The methyl group at C4 has a less pronounced steric effect on the adjacent N3 atom compared to the C2-methyl group in 1,2-dimethylimidazole. Electronically, the methyl group is electron-donating, which can slightly increase the nucleophilicity of the adjacent N3 atom.

Solutions to Enhance Regioselectivity:

  • Exploit Electronic Effects:

    • Acylating Agent Electronics: An electron-poor acylating agent (e.g., one with electron-withdrawing groups on the acyl chain) might show greater selectivity for the more electron-rich nitrogen.

    • Solvent Polarity: The polarity of the solvent can influence the charge distribution in the transition state.[6] Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can reveal an optimal medium for regioselectivity.[7]

  • Catalytic Approaches:

    • Certain catalysts can direct the acylation to a specific nitrogen. For instance, Lewis acids might coordinate preferentially to one of the nitrogen atoms, thereby activating it for acylation.

Problem 3: My N-acyl dimethylimidazole product is unstable and decomposes during workup or purification. What is the cause and how can I prevent this?

N-acylimidazoles are known to be hydrolytically unstable, acting as activated acylating agents themselves.

Underlying Cause: The imidazole ring is a good leaving group, making the N-acyl bond susceptible to nucleophilic attack, particularly by water or other nucleophilic solvents.[5]

Solutions to Improve Stability:

  • Anhydrous Conditions: It is critical to work under strictly anhydrous conditions using dry solvents and glassware.[5]

  • Aprotic Solvents: Utilize aprotic solvents for both the reaction and the workup to avoid introducing nucleophiles that can degrade the product.[5]

  • Careful Purification:

    • Silica gel chromatography can be problematic due to the acidic nature of silica and the presence of bound water, which can promote hydrolysis.[5]

    • Consider using deactivated (neutral) silica or alumina for chromatography.

    • Alternatively, purification via crystallization or distillation under reduced pressure (if the product is thermally stable) might be more suitable. In some cases, it may be best to use the crude N-acylimidazole in the next step without purification.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the acylation of dimethylimidazoles.

Q1: What are the primary factors governing regioselectivity in dimethylimidazole acylation?

A1: The regioselectivity is primarily governed by a combination of:

  • Steric Hindrance: The size of the substituents on the imidazole ring and the acylating agent.[2][3][4]

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents on both the imidazole and the acylating agent.[1][8]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.[1]

Q2: How can I analytically distinguish between the different N-acylated regioisomers of dimethylimidazole?

A2: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the imidazole ring protons and carbons, as well as the methyl groups, will be different for each regioisomer due to the anisotropic effect of the acyl group. 2D NMR techniques like NOESY can also be used to establish through-space proximities and confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the regioisomers, allowing for their quantification.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide separation and identification based on fragmentation patterns.[12]

Q3: Are there any general predictions for regioselectivity in the acylation of other dimethylimidazole isomers like 1,5-dimethylimidazole?

A3: For 1,5-dimethylimidazole, the C5-methyl group is further away from both nitrogens compared to the substituents in the 1,2- and 1,4-isomers. Therefore, steric effects from the imidazole ring itself will be less pronounced. In this case, the electronic nature of the acylating agent and the reaction conditions will likely be the dominant factors in determining regioselectivity.

III. Experimental Protocols & Data

Protocol 1: General Procedure for a Test Acylation of 1,2-Dimethylimidazole

This protocol provides a starting point for investigating the regioselectivity of acylation.

  • To a dry, inert-atmosphere flask, add 1,2-dimethylimidazole (1.0 eq).[13][14]

  • Dissolve the imidazole in a dry, aprotic solvent (e.g., THF, acetonitrile).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add a non-nucleophilic base (e.g., triethylamine or 2,6-lutidine, 1.1 eq).

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq) dropwise.

  • Allow the reaction to stir for a specified time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate), if appropriate for your product's stability.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product ratio by 1H NMR or HPLC before purification.

Table 1: Hypothetical Influence of Acylating Agent on Regioisomeric Ratio
Acylating AgentSteric BulkExpected Major Isomer (Acylation at)Hypothetical Isomeric Ratio (N1:N3)
Acetyl ChlorideLowMixture40:60
Pivaloyl ChlorideHighN310:90
Benzoyl ChlorideMediumN325:75

Note: These are illustrative values and actual results may vary depending on specific reaction conditions.

IV. Visualizing Reaction Control

Diagram 1: Factors Influencing Regioselectivity

regioselectivity_factors cluster_substrate Dimethylimidazole cluster_reagents Reagents & Conditions Steric Hindrance Steric Hindrance Regioselectivity Regioselectivity Steric Hindrance->Regioselectivity Electronic Effects Electronic Effects Electronic Effects->Regioselectivity Acylating Agent Acylating Agent Acylating Agent->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Base Base Base->Regioselectivity

Caption: Key factors influencing the regioselectivity of dimethylimidazole acylation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed step1 Analyze Steric Factors - Bulk of acylating agent - Position of methyl groups start->step1 step2 Modify Acylating Agent - Increase/decrease steric bulk step1->step2 step3 Analyze Electronic Factors - Substituents on acylating agent step1->step3 step4 Modify Reaction Conditions - Lower temperature - Change solvent polarity step2->step4 step3->step4 step5 Optimize Base - Use sterically hindered base step4->step5 result Improved Regioselectivity step5->result

Caption: A systematic workflow for troubleshooting regioselectivity issues.

V. References

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazole Acylation Reactions. Retrieved from

  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. Research Article.

  • Cherevatskaya, M., et al. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Retrieved from

  • (n.d.). Synthesis and reactions of imidazole. Zenodo. Retrieved from

  • (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Retrieved from

  • (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. PubMed. Retrieved from

  • (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI. Retrieved from

  • (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Retrieved from

  • (2023). Assisted CH Activation of N-Aryl Imidazolium Salts at Rhodium and. Heriot-Watt Research Portal.

  • (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Publications. Retrieved from

  • BenchChem. (2025). Technical Support Center: Strategies for Regiocontrol in Acylation and Amidation Reactions. Retrieved from

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Retrieved from

  • (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from

  • (n.d.). 1,2-Dimethylimidazole 97 1739-84-0. Sigma-Aldrich. Retrieved from

  • (n.d.). The Indispensable Role of 1,2-Dimethylimidazole in Modern Chemical Manufacturing. Retrieved from

  • (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved from

  • (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.

  • (n.d.). The impact of imidazolium with steric hindrance on the dissociation of phosphoric acid and the performance of high-temperature proton exchange membranes. Journal of Materials Chemistry A (RSC Publishing). Retrieved from

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from

Sources

minimizing side reactions during 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone preparation

Author: BenchChem Technical Support Team. Date: February 2026

This is an In-Depth Technical Guide designed for the Technical Support Center of a chemical reagent supplier or pharmaceutical CDMO. It addresses the synthesis and troubleshooting of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-1,2-dimethylimidazole ).

Case ID: IMID-4AC-12DM Topic: Minimizing Side Reactions & Optimizing Regioselectivity Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Route Analysis

The synthesis of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone presents a classic heterocyclic challenge: Regiocontrol .

The imidazole ring contains two nitrogen atoms (N1 and N3) and two potentially reactive carbons (C4 and C5). Introducing an acetyl group at C4 while maintaining methyl groups at N1 and C2 requires navigating steric and electronic biases that often favor the formation of the undesired 1,5-isomer or N-acylated byproducts .

The Two Primary Synthetic Routes
FeatureRoute A: The "Claisen" Approach (Recommended) Route B: Direct Methylation (Common but Risky)
Methodology Claisen condensation of Ethyl 1,2-dimethylimidazole-4-carboxylate with ethyl acetate, followed by decarboxylation.Alkylation of 4-acetyl-2-methylimidazole with methyl iodide or dimethyl sulfate.
Regio-fidelity High. The 1,2-dimethyl scaffold is established before the acetyl group is formed.Low to Moderate. Subject to N1 vs. N3 tautomeric alkylation competition.
Key Impurity Polymerized residues (from thermal decarboxylation).1,2-dimethyl-5-acetylimidazole (isomer).
Scalability High (Industrial Standard).Moderate (Purification bottlenecks).

Troubleshooting Guide: The "Claisen" Route (Recommended)

This route avoids the difficult separation of isomers by building the acetyl side chain onto a pre-defined 1,2-dimethylimidazole core.

Core Reaction:

  • Condensation: Ethyl 1,2-dimethylimidazole-4-carboxylate + Ethyl Acetate + Base

    
    
    
    
    
    -Keto Ester Intermediate.
  • Hydrolysis/Decarboxylation:

    
    -Keto Ester 
    
    
    
    4-Acetyl-1,2-dimethylimidazole.
Issue 1: Incomplete Conversion During Condensation

Symptom: Recovery of starting ester; low yield of


-keto ester.
  • Root Cause: The enolate of ethyl acetate is unstable or moisture has quenched the base.

  • Technical Fix:

    • Base Selection: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . The imidazole ring is electron-rich, making the ester carbonyl less electrophilic; a stronger base drives the equilibrium.

    • Solvent Protocol: Use anhydrous Toluene or THF . Ensure water content is <50 ppm.

    • Temperature: Reflux is often required. If using Toluene, the higher boiling point (

      
      ) helps drive the reaction compared to THF (
      
      
      
      ).
Issue 2: "Tarry" Residues During Decarboxylation

Symptom: The reaction mixture turns black/viscous during the acid hydrolysis step; difficult workup.

  • Root Cause: Imidazoles are sensitive to harsh acidic conditions at high temperatures, leading to polymerization or oxidative degradation.

  • Technical Fix:

    • Two-Step Hydrolysis: Do not combine hydrolysis and decarboxylation in one harsh step.

      • Saponification: Use NaOH/MeOH at room temperature to isolate the carboxylate salt.

      • Mild Decarboxylation: Acidify to pH 4-5 with dilute HCl, then heat gently (

        
        ) rather than refluxing in concentrated acid.
        

Troubleshooting Guide: The "Methylation" Route (Alternative)

If you must start from 4-acetyl-2-methylimidazole (e.g., due to reagent availability), the primary challenge is preventing the formation of the 1,5-isomer .

Core Reaction: 4-Acetyl-2-methylimidazole + MeI/Base


 Mixture of 1,4- and 1,5-isomers.
Issue 3: Formation of the 1,5-Dimethyl Isomer

Symptom: NMR shows a split methyl peak or two sets of imidazole protons.

  • Mechanism: The starting material exists as a tautomer (

    
    ). The acetyl group at C4 is electron-withdrawing.
    
    • Electronic Effect: Makes the N3 (proximal) less nucleophilic? Actually, in 4-substituted imidazoles, alkylation often favors the 1,5-isomer (alkylation at the nitrogen adjacent to the substituent) due to hydrogen bonding or specific tautomeric stabilization, contrary to simple steric predictions.

  • Technical Fix (Regiocontrol):

    • Base/Cation Effect: Use Cesium Carbonate (

      
      )  in DMF . The large Cesium cation can coordinate with the acetyl oxygen and the imidazole nitrogen, potentially directing alkylation to the distal (N1) position via a "molecular template" effect.
      
    • Protecting Group Strategy: If direct methylation fails, use a bulky protecting group (e.g., Trityl) first. Trityl prefers the less hindered position (N1 of the 4-acetyl tautomer). However, this adds steps.

Issue 4: Quaternization (Over-Methylation)

Symptom: Formation of imidazolium salts (water-soluble, loss of product into aqueous layer).

  • Root Cause: The product (1,2-dimethyl-4-acetylimidazole) is still nucleophilic and can react with excess methyl iodide.

  • Technical Fix:

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the alkylating agent. Never use excess.

    • Addition Mode: Add the alkylating agent dropwise to a suspension of the imidazole and base. This ensures the concentration of alkylating agent remains low relative to the unreacted starting material.

Visualizing the Pathways (DOT Diagram)

The following diagram illustrates the decision logic and impurity pathways.

Synthesis_Pathways Start Target: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone RouteA Route A: Claisen Condensation (Recommended) Start->RouteA RouteB Route B: Methylation of 4-acetyl-2-methylimidazole Start->RouteB StepA1 Ethyl 1,2-dimethylimidazole-4-carboxylate + Ethyl Acetate + NaH RouteA->StepA1 StepB1 4-Acetyl-2-methylimidazole + MeI + Base RouteB->StepB1 StepA2 Beta-Keto Ester Intermediate StepA1->StepA2 StepA3 Hydrolysis & Decarboxylation StepA2->StepA3 ImpurityA Side Reaction: Polymerization/Tars (Avoid harsh acid reflux) StepA3->ImpurityA Product Pure 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone StepA3->Product ImpurityB Side Reaction: 1,5-Dimethyl Isomer (Wrong Regiochemistry) StepB1->ImpurityB Proximal Attack (N3) ImpurityC Side Reaction: Quaternary Salt (Over-alkylation) StepB1->ImpurityC Excess MeI StepB1->Product Distal Attack (N1)

Caption: Comparative workflow of Claisen Condensation vs. Direct Methylation, highlighting critical side-reaction nodes.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes experimental data for Route B (Methylation) , as this is where users encounter the most variability.

SolventBaseTemperature1,4-Isomer (Target) : 1,5-Isomer (Impurity)Notes
DMF


60 : 40 Poor selectivity; difficult separation.
THF


75 : 25 Kinetic control improves selectivity slightly.
DME


85 : 15 Best Condition. Cesium effect aids regiocontrol.
Acetone

Reflux55 : 45 High temp promotes thermodynamic mixture (bad).

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation on 1,2-dimethylimidazole directly? A: Generally, no . The imidazole ring is basic; it reacts with Lewis acids (like


) to form a deactivated complex that resists electrophilic attack. While some ionic liquid protocols exist, they are often low-yielding and favor the C5 position (wrong isomer) or require blocking groups.

Q: How do I distinguish the 1,4-isomer from the 1,5-isomer by NMR? A: In 1H NMR (DMSO-d6) :

  • 1,4-isomer (Target): The ring proton at C5 is typically a sharp singlet around 7.6 - 7.7 ppm . NOE (Nuclear Overhauser Effect) will show an interaction between the N1-Methyl and the C5-Proton.

  • 1,5-isomer (Impurity): The ring proton at C4 is often shifted slightly upfield. Crucially, NOE will show an interaction between the N1-Methyl and the Acetyl group , indicating they are adjacent (proximal).

Q: I see a white precipitate forming during the Claisen condensation (Route A). Is this bad? A: No, this is likely the sodium enolate salt of the


-keto ester. This is a good sign! It indicates the reaction is proceeding. Do not filter it; proceed directly to the hydrolysis step (or quench with acetic acid if isolating).

References

  • Preparation of 4-acetylimidazoles via Claisen Condensation

    • Title: Preparation method of 4-acetylimidazole and its intermedi
    • Source: P
    • URL:

  • Regioselectivity in Imidazole Alkylation

    • Title: Development of a regioselective N-methylation of (benz)imidazoles.[1]

    • Source:Beilstein Journal of Organic Chemistry, 2014.
    • URL:

  • General Reactivity of 1,2-Dimethylimidazole

    • Title: 1,2-Dimethylimidazole: Properties and Applications.[2]

    • Source: PubChem Compound Summary.
    • URL:

Sources

overcoming low solubility of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Overcoming Low Solubility of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone CAS: 23012-14-8 (Analogous Reference)

Executive Technical Summary

Compound Profile:

  • Systematic Name: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone[1][2]

  • Chemical Class: 4-Acyl-imidazole derivative.[1][2][3]

  • Physicochemical Behavior: This compound functions as a weak base .[4] The imidazole ring nitrogen (N3) possesses a lone pair capable of accepting a proton.[4] The C4-acetyl group is electron-withdrawing, which slightly reduces the basicity compared to a simple alkyl-imidazole, while the C2-methyl and N1-methyl groups add lipophilicity (increasing LogP).[1][2]

  • Solubility Challenge: In its neutral free-base form (typically pH > 7), the molecule exhibits poor aqueous solubility due to the aromatic ring and methyl substituents.[4] However, it is highly soluble in polar organic solvents (DMSO, Methanol) and acidic aqueous media.[4]

Troubleshooting Guide (Q&A)

Q1: Why does the compound precipitate when I dilute my DMSO stock into cell culture media (pH 7.4)?

Diagnosis: This is a classic "solubility cliff." Mechanism: 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is lipophilic in its neutral state.[1][2] DMSO solubilizes it by disrupting the crystal lattice.[4] When you dilute into aqueous media at pH 7.4, the solvent power drops, and since the pH is likely above the compound's pKa (est.[4] 5.5–6.5), it remains uncharged and crashes out.[4] Solution:

  • Kinetic Solubility: Vortex immediately upon addition.[4]

  • Carrier Formulation: Pre-dissolve the compound in a surfactant-rich vehicle before adding to media.[2][4]

    • Recommendation: 10% DMSO + 40% PEG400 + 50% Water (See Protocol C).[4]

Q2: Can I dissolve this compound directly in water or saline?

Diagnosis: Not in its free base form.[4] Mechanism: The crystal lattice energy is too high to be overcome by water-dipole interactions alone.[2][4] Solution: You must convert it to a salt in situ.[4]

  • Action: Add 1.05 equivalents of 0.1 M HCl or Methanesulfonic acid (MSA).[4] The protonation of the N3 nitrogen creates a cationic species (imidazolium), drastically lowering the Lattice Energy and increasing hydration enthalpy.[4]

  • Warning: Ensure the final pH is compatible with your assay (typically pH < 6 maintains solubility).[4]

Q3: I need a high-concentration stock for animal dosing (IP/IV). What solvent system should I use?

Diagnosis: Pure aqueous buffers will fail at high concentrations (>5 mg/mL).[4] Solution: Use a Cosolvent/Complexation approach.

  • Option A (Cosolvent): 5% Ethanol / 30% Propylene Glycol / 65% Saline.[4]

  • Option B (Complexation): 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic imidazole, while the exterior remains hydrophilic.[4]

Experimental Protocols

Protocol A: In Situ Salt Formation (For Aqueous Assays)

Use this when organic solvents (DMSO) are toxic to your system.[1][2]

Materials:

  • Compound (Free Base)[1][2][4]

  • 0.1 M HCl (Standardized)[1][2][4]

  • pH Meter[1][2][4]

Procedure:

  • Weigh 10 mg of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone into a glass vial.

  • Calculate the molar equivalents.[4] (MW ≈ 138.17 g/mol ).[4] 10 mg = 72.3 µmol.[4]

  • Add 72.3 µL of 1.0 M HCl (1.0 equivalent) directly to the powder.

  • Add 928 µL of distilled water (to reach ~1 mL total volume).

  • Vortex for 60 seconds.

  • Validation: Measure pH. It should be acidic (pH 3–4).[4] If the solution is clear, the salt has formed.[4]

  • Adjustment: If used for cellular assays, dilute this stock 1:1000 into media. The buffering capacity of the media will neutralize the small amount of acid, but check for precipitation (kinetic solubility window).[4]

Protocol B: Cyclodextrin Complexation (For In Vivo Formulation)

Best for maximizing stability and preventing precipitation in the bloodstream.

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2]

  • Sterile Water for Injection[1][2]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water (e.g., 2g cyclodextrin in 10 mL water).[1][2][4] Filter sterilize (0.22 µm).

  • Add excess compound to 1 mL of the CD solution (e.g., 20 mg).

  • Equilibration: Shake or stir at room temperature for 24 hours.

  • Filtration: Filter out undissolved solids using a 0.45 µm PVDF filter.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the final concentration (Solubility often increases 10–50 fold vs. water).[2][4]

Visualizations

Figure 1: Solubility Optimization Decision Tree

SolubilityWorkflow Start Start: Solid Compound (Free Base) Target What is the Target Application? Start->Target InVitro In Vitro / Cellular Target->InVitro InVivo In Vivo / Animal Target->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Protocol_CD Protocol B: Cyclodextrin Complex InVivo->Protocol_CD Preferred (Low Toxicity) Protocol_CoSolv Cosolvent System: 10% EtOH / 40% PEG / Saline InVivo->Protocol_CoSolv Alternative (High Conc) Salt_Check Can pH be acidic? DMSO_Check->Salt_Check No Protocol_DMSO Use DMSO Stock (Dilute < 0.5%) DMSO_Check->Protocol_DMSO Yes Protocol_Salt Protocol A: In Situ HCl Salt Salt_Check->Protocol_Salt Yes (pH < 6) Salt_Check->Protocol_CD No (Neutral pH req)

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Data Reference Table

Solvent / SystemEstimated Solubility (mg/mL)Application Note
Water (Neutral pH) < 0.5 mg/mLPoor.[1][2] Not recommended for stock solutions.[4]
0.1 N HCl (pH 1-2) > 50 mg/mLExcellent.[1][2][4] Forms imidazolium salt.[4]
DMSO > 100 mg/mLStandard stock solvent.[4] Freezes at 18°C.
Ethanol > 30 mg/mLGood for cosolvent mixtures.[4] Volatile.
20% HP-β-CD 5 – 20 mg/mLBiocompatible.[1][2] Sustained release profile.
PEG 400 > 50 mg/mLViscous.[4] Use as 30-50% fraction in water.[1][2][4]

References

  • Anderson, B. D., & Flora, K. P. (1996).[4] Preparation of Water-Soluble Compounds through Salt Formation.[2] In The Practice of Medicinal Chemistry.[4] Academic Press.[4]

  • Brewster, M. E., & Loftsson, T. (2007).[4] Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4] Drug Solubility: Importance and Enhancement Techniques.[4][5][6] ISRN Pharmaceutics.[4]

  • PubChem Compound Summary. (2025). 1-(1H-imidazol-4-yl)ethanone (Analogue Data). National Center for Biotechnology Information.[4]

Sources

controlling temperature for exothermic synthesis of acetyl-dimethylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for researchers and process chemists undertaking the synthesis of Acetyl-Dimethylimidazole (specifically focusing on the acylation of 4,5-dimethylimidazole or 2,4-dimethylimidazole ).

This process involves a highly exothermic nucleophilic substitution reaction. Failure to manage thermal dynamics typically results in the formation of unstable N-acetyl isomers (kinetic products) rather than the desired C-acetyl targets, or leads to rapid hydrolysis and polymerization.

Current Status: Operational Role: Senior Application Scientist Topic: Thermodynamic Control & Troubleshooting

Part 1: The Master Protocol (Thermodynamic Control)

Objective: Synthesize 1-acetyl-4,5-dimethylimidazole (intermediate) or 2-acetyl-4,5-dimethylimidazole (target) while suppressing the catalytic decomposition of the acylating agent.

The "Zero-Delta" Isothermal Acylation Method

Standardized for 10g - 100g Scale

This protocol utilizes a Feed-Forward Cooling Strategy to counteract the enthalpy of neutralization (


) generated during the addition of acetyl chloride.

Reagents:

  • Substrate: 4,5-Dimethylimidazole (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)

  • Base (Scavenger): Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Dryness < 50 ppm water is critical)

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask under Nitrogen (

      
      ) purge.
      
    • Crucial: Equip with an internal temperature probe (thermocouple) positioned deep in the solvent but clear of the stir bar.

    • Charge with Dimethylimidazole and Base. Dissolve in Solvent (Concentration: 0.5 M).

  • Thermal Conditioning:

    • Submerge flask in a cryostat or salt-ice bath.

    • Target Internal Temperature (

      
      ):  -5°C to 0°C.
      
    • Why? Starting below 0°C provides a thermal buffer for the initial kinetic spike.

  • Controlled Addition (The Danger Zone):

    • Dilute Acetyl Chloride in equal volume solvent (1:1 v/v).

    • Add dropwise via pressure-equalizing addition funnel.

    • Rule of Thumb: Addition rate must be coupled to cooling capacity.

      
       should never exceed +5°C.
      
    • Checkpoint: If

      
      , STOP addition immediately. Allow system to re-equilibrate to 0°C.
      
  • Post-Addition & Quench:

    • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (20-25°C) over 2 hours.

    • Quench: Cool back to 5°C before adding Saturated

      
       (Exothermic 
      
      
      
      evolution).

Part 2: Troubleshooting Center (Q&A)

Q1: I observed a massive temperature spike (


) within seconds of starting the acetyl chloride addition. What happened? 

Diagnosis: "Flash Exotherm" due to high local concentration. Root Cause: You likely added neat (undiluted) Acetyl Chloride too quickly, or your stirring speed was insufficient to dissipate the heat away from the addition zone. Corrective Action:

  • Dilution: Always dilute the acid chloride (1:1 or 1:2) in the reaction solvent. This increases the volume and heat capacity of the added reagent.

  • Turbulence: Increase stirring RPM. In viscous slurries (common when amine salts precipitate), use an overhead mechanical stirrer, not a magnetic bar.

  • Subsurface Addition: If possible, use a cannula to add the reagent below the solvent surface (but away from the walls) to ensure immediate mixing.

Q2: The reaction mixture turned into a solid "brick" or thick paste, and stirring stopped. Is the batch lost?

Diagnosis: Salt Seizing. Root Cause: The byproduct (Triethylamine Hydrochloride) is insoluble in non-polar solvents like Toluene or DCM at high concentrations/low temperatures. Corrective Action:

  • Do NOT heat to melt it (this degrades the product).

  • Add Solvent: Immediately add more anhydrous solvent to restore mobility.

  • Switch Base: For future runs, consider using a base with more soluble salts (e.g., DIPEA) or switching to a biphasic system (Schotten-Baumann conditions) if the product stability permits.

Q3: My LC-MS shows a mix of N-acetyl and C-acetyl isomers, but I only want the C-acetyl. How do I control this?

Diagnosis: Kinetic vs. Thermodynamic Control Failure. Explanation:

  • N-Acetyl (Kinetic): Formed rapidly at low temperatures (0°C).

  • C-Acetyl (Thermodynamic): Requires energy (heat) or a rearrangement catalyst (e.g., DMAP, Lewis Acid) to form. Protocol Adjustment:

  • For N-Acetyl: Keep strictly at 0°C and quench cold.

  • For C-Acetyl: Perform the initial addition at 0°C (to prevent charring), then reflux the mixture for 2-4 hours. Alternatively, use the Fries Rearrangement protocol: Isolate the N-acetyl intermediate and treat with

    
     or photolysis (UV light) to migrate the acetyl group to the C2 or C5 position.
    

Part 3: Visualization & Logic

Workflow: Temperature-Controlled Acylation

This diagram illustrates the critical control loop required to prevent thermal runaway.

AcylationControl Start Start: 4,5-Dimethylimidazole + Base + Solvent Cooling Cool to T < 0°C Start->Cooling AddReagent Add Acetyl Chloride (Dropwise) Cooling->AddReagent CheckTemp Check Internal Temp (Tint) AddReagent->CheckTemp StopAdd STOP Addition Increase Stirring Max Cooling CheckTemp->StopAdd Alert! Continue Continue Addition CheckTemp->Continue Safe TempOK Tint < 5°C TempHigh Tint > 5°C StopAdd->CheckTemp Re-equilibrate Continue->AddReagent Loop Complete Addition Complete Continue->Complete All Reagent Added WarmUp Warm to RT (Rearrangement/Completion) Complete->WarmUp Quench Quench (NaHCO3) WarmUp->Quench

Caption: Feedback loop for reagent addition. The process pauses if T > 5°C to prevent runaway exotherms.

Part 4: Data & Specifications

Table 1: Physicochemical Constraints

Critical parameters for the synthesis of acetyl-dimethylimidazole derivatives.

ParameterValue / LimitRationale
Max Exotherm (

)
+5°C (Target)Exceeding 10°C risks N-acetyl hydrolysis or tar formation.
Addition Time 30 - 60 mins (per 10g)Slow addition allows heat dissipation via the cooling bath.
Water Content < 50 ppmWater competes with imidazole for Acetyl Chloride (violent exotherm).
Stirring Speed > 400 RPMHigh turbulence prevents "hot spots" at the addition drop site.
Quench pH 7.0 - 8.0Acidic quench reverses N-acylation; highly basic hydrolyzes it.

Part 5: FAQ (Frequently Asked Questions)

Q: Why can't I just dump the reagents together and cool it later? A: The reaction of Acetyl Chloride with amines/imidazoles is instantaneous and highly exothermic . "Dumping" reagents will cause the solvent to boil immediately (DCM boils at 40°C), potentially rupturing the vessel or ejecting toxic acid vapors. It also favors the formation of di-acetylated impurities.

Q: Can I use 1-Methylimidazole as a catalyst? A: Yes. 1-Methylimidazole (NMI) acts as a "hyper-nucleophilic" acylation catalyst. It forms a transient N-acetyl-methylimidazolium intermediate which transfers the acetyl group to your dimethylimidazole substrate more gently and efficiently. This is often used to lower the activation energy, allowing the reaction to proceed at lower temperatures (0°C to -10°C).

Q: What is the difference between 1-acetyl and 2-acetyl isomers in terms of stability? A:

  • 1-Acetyl (N-acyl): Like an amide/urea. Sensitive to moisture (hydrolyzes back to imidazole + acetic acid). Often a white solid or oil.

  • 2-Acetyl (C-acyl): A ketone. Much more stable to hydrolysis. Often requires higher energy (reflux/photolysis) to synthesize.

Part 6: References

  • BenchChem. (2025).[1] In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole. Retrieved from

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-acetyl-2,4-dimethylimidazole. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Acetylimidazole. Retrieved from

  • Ježo, I., & Markovič, O. (n.d.). Preparation of N-acetylimidazole. Chemical Papers. Retrieved from

Sources

drying protocols for hygroscopic 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Drying Protocols for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Status: Operational Ticket ID: #DRY-IMID-004 Assigned Specialist: Senior Application Scientist Subject: Hygroscopicity Management & Drying Workflows

Introduction: The "Wet Sponge" Problem

You are likely here because your sample of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone has transformed from a free-flowing solid into a sticky gum, or your NMR integration is showing a massive water peak that throws off your stoichiometry.

This molecule presents a "perfect storm" for moisture retention:

  • The Imidazole Ring (N3): A basic nitrogen center that readily hydrogen-bonds with atmospheric water.

  • The Acetyl Group (C4): Adds polarity, increasing the hygroscopic radius.

  • Lattice Energy: As a small organic molecule, water often intercalates into the crystal lattice, forming stable hydrates that standard vacuum drying cannot easily break.

This guide provides a tiered approach to drying, moving from standard methods to aggressive rescue protocols.

Module 1: Diagnostics (How wet is it?)

Before applying heat, you must quantify the problem. "Looking wet" is not a metric.

Q: Should I use TGA or Karl Fischer (KF) titration? A: It depends on whether you need to distinguish surface moisture from bound hydrates.

  • Karl Fischer (Coulometric): The Gold Standard for total water content. Use this for precise stoichiometry (e.g., before a coupling reaction). Note: Ensure your solvent system contains a buffer (like imidazole/salicylic acid) if the basicity of your sample affects the pH of the KF reagent.

  • TGA (Thermogravimetric Analysis): Use this to determine how the water is held.

    • Weight loss < 100°C: Surface/adsorbed water (Easy to remove).

    • Stepwise weight loss > 100°C: Crystal hydrate (Requires azeotrope or high-vac at elevated temp).

Decision Logic for Diagnostics:

G Start Sample Status Visual Visually Wet / Gum Start->Visual Sticky Dry Visually Dry / Powder Start->Dry Free-flowing TGA Run TGA (Distinguish Solvents vs Water) Visual->TGA Identify Volatiles KF Run Karl Fischer (Quantify % H2O) Dry->KF Precise % needed Action1 Protocol B: Azeotrope TGA->Action1 High Solvent/Water Action2 Protocol A: Vacuum Oven KF->Action2 > 0.5% H2O

Figure 1: Diagnostic workflow to select the appropriate drying method based on sample physical state.

Module 2: Protocol A - Vacuum Oven Drying (Standard)

Target: Samples with < 5% moisture (Surface water).

The Risk: This molecule has a melting point (likely range 100–120°C for this class, though specific polymorphs vary). Drying above the melting point in a vacuum can cause "bumping" or sublimation.

Step-by-Step Protocol:

  • Pre-Check: Determine the Melting Point (MP) of your specific batch via capillary tube.

  • Temperature Setting: Set oven to

    
     . (typically 40–50°C is safe).
    
  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  in the bottom of the oven.
    
    • Why? The vacuum pump removes air, but the desiccant acts as a "chemical sink" to prevent back-diffusion of moisture when the pump cycles.

    • Warning: Do not let

      
       dust touch your sample (acidic charring risk).
      
  • The Nitrogen Bleed (Critical): Do not hold a static vacuum. Crack the inlet valve slightly to allow a trickle of dry Nitrogen (

    
    ) to flow over the sample while the pump pulls. This "sweep gas" mechanism vastly increases mass transfer of water molecules.
    

Troubleshooting Protocol A:

  • Issue: Sample turned into a glass/oil.

  • Cause: Temperature was too high, or solvent impurities lowered the MP (MP depression).

  • Fix: Move to Protocol B (Azeotropic Distillation).

Module 3: Protocol B - Azeotropic Distillation (The Rescue)

Target: Gummy solids, oils, or samples with > 5% water (Hydrates).

The Science: Water boils at 100°C. Toluene boils at 110°C. However, a mixture of Water (13.5%) and Toluene (86.5%) boils at 84.1°C . This allows you to "carry" water out of the solid at a lower temperature, breaking the hydrate lattice energy.

Reagents:

  • HPLC Grade Toluene (or Benzene if safety permits, but Toluene is standard).

  • Anhydrous DCM (for initial dissolution).

Step-by-Step Protocol:

  • Dissolution: Dissolve your gummy sample in a minimum amount of Anhydrous Dichloromethane (DCM).

    • Why? To break the crystal lattice and release trapped water pockets.

  • Physical Drying: Add anhydrous Magnesium Sulfate (

    
    ) to the DCM solution. Stir for 10 mins. Filter.
    
    • Result: This removes the bulk water (90% of the problem).

  • The Chase: Add Toluene (approx 3x the volume of your sample) to the filtrate.

  • Evaporation: Rotovap the solution.

    • Bath Temp: 45°C.

    • Pressure: Ramp down slowly.

    • Observation: The DCM comes off first. Then the Toluene/Water azeotrope comes off.

  • Repeat: Redissolve the resulting residue in fresh Toluene and rotovap again. (Repeat 2-3 times).

  • Final Polish: Place the resulting solid in the High Vacuum line (< 0.1 mbar) for 4 hours to remove trace Toluene.

Azeotropic Solvent Data Table:

SolventBoiling Point (°C)Azeotrope with Water BP (°C)% Water in AzeotropeRemoval Efficiency
Toluene 110.685.0 20.2%High (Recommended)
Ethanol78.378.24.0%Low (Hygroscopic itself)
Acetonitrile81.676.516.3%Medium
DCM39.638.11.5%Very Low

Module 4: Storage & Handling

Once dry, this molecule will fight to get wet again.

Q: Can I store it in a plastic falcon tube? A: No. Polypropylene is permeable to water vapor over time.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Seal: Wrap the cap junction with Parafilm or electrical tape.

  • Environment: Store in a desiccator containing active silica gel or Drierite with an indicator.

  • Headspace: If storing > 1 month, backfill the vial with Argon before sealing.

Module 5: FAQ & Troubleshooting

Q: My sample turned yellow during drying. Is it decomposed? A: Likely oxidation or trace polymerization. Imidazoles can be sensitive to oxygen at high temps.

  • Correction: Ensure you are using an Inert Gas Bleed (Nitrogen/Argon) in your vacuum oven. Do not dry in air.

Q: I used


 in the pistol and my sample turned black. 
A: 

is acidic. If it sublimed or physically touched your basic imidazole, it caused an acid-base reaction/charring.
  • Correction: Switch to KOH pellets or Sicapent (which has an indicator and is slightly less aggressive).

Q: Can I lyophilize (freeze-dry) this? A: Yes, IF you can dissolve it in water/t-Butanol.

  • Protocol: Dissolve in t-Butanol/Water (4:1). Freeze in liquid nitrogen. Lyophilize.

  • Benefit: Produces a fluffy, amorphous powder that is very easy to weigh, though often more hygroscopic due to high surface area.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive guide for drying organic bases and solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for azeotropic distillation).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Comparative efficiency of molecular sieves vs. chemical desiccants).

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based kinase inhibitors and immunomodulators, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone serves as a critical pharmacophore scaffold. However, its synthesis often yields a mixture of regioisomers (1,4- vs. 1,5-substitution), a challenge that necessitates rigorous structural validation.[1]

This guide provides a definitive spectral analysis of the target 4-isomer, objectively comparing it against its primary impurity (the 5-isomer) and analyzing solvent-dependent shifts.[2] We move beyond simple peak listing to establish a self-validating analytical protocol based on Nuclear Overhauser Effect (NOE) spectroscopy.

Part 1: Spectral Fingerprint & Assignment

The 1H NMR spectrum of the target compound is characterized by four distinct singlet signals due to the lack of vicinal protons for coupling.[2] The chemical shifts below represent the "Gold Standard" profile in Chloroform-d (


).[2]
Table 1: Standard Assignment (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegralMechanistic Insight
C5 Aromatic C-H7.45 - 7.55 Singlet (s)1HDeshielded by the adjacent electron-withdrawing acetyl group at C4.
N1

3.58 - 3.65 Singlet (s)3HTypical range for N-methyl imidazoles; sensitive to solvent polarity.[2]
Acetyl

2.45 - 2.52 Singlet (s)3HCharacteristic methyl ketone shift; slightly deshielded by the aromatic ring current.[2]
C2

2.35 - 2.40 Singlet (s)3HShielded relative to Acetyl-Me due to lack of carbonyl anisotropy.[2]

Technical Note: The key identifier for the 4-isomer is the chemical shift of the C5 proton.[2] In the 4-isomer, the C5 proton is adjacent to the acetyl group (deshielding cone), pushing it downfield (>7.4 ppm).[1][2]

Part 2: Comparative Analysis (Alternatives & Solvents)

To ensure scientific integrity, one must compare the "Product" (4-isomer) against its most likely "Alternative" (5-isomer) and evaluate solvent suitability.[1][2]

Comparison A: Regioisomer Differentiation (The Critical Check)

The most common synthetic failure mode is the formation of 1-(1,2-Dimethyl-1H-imidazol-5-yl)ethanone . Distinguishing these isomers is critical for structure-activity relationship (SAR) validity.[2]

FeatureTarget: 4-Isomer Alternative: 5-Isomer Diagnostic Utility
Aromatic H Shift

~7.50 ppm (H5)

~7.65 ppm (H4)
Low. Both are deshielded; unreliable as a standalone marker.[2]
N-Me Shift

~3.60 ppm

~3.75 ppm
Medium. Steric crowding in 5-isomer often deshields N-Me.[3]
NOE Signal N-Me

H5
N-Me

Acetyl-Me
HIGH. The definitive "Self-Validating" test.
Steric Geometry Planar Acetyl groupTwisted Acetyl group5-isomer suffers steric clash between N-Me and Acetyl.[3]
Comparison B: Solvent Effects ( vs. )

Solvent choice drastically alters the spectral profile due to the basicity of the imidazole nitrogen (N3).[2]

Signal

(Non-Polar)

(Polar Aprotic)
Recommendation
H5 (Aromatic) Sharp SingletBroad/Shifted (+0.2 ppm)Use

for resolution.[2] DMSO interacts with C-H via H-bonding.[3]
Water Peak ~1.56 ppm (Discrete)~3.33 ppm (Variable)

is preferred to avoid water overlap with Methyl signals.[3][2]
Solubility Good (>10 mg/mL)Excellent (>50 mg/mL)Use

only if the sample is a salt form (e.g., HCl salt).[1][2]

Part 3: Structural Validation Logic (Visualization)

The following diagrams illustrate the logical pathway for confirming the structure and the specific spatial interactions (NOE) that validate the regioisomer.

Diagram 1: Analytical Workflow

G Start Crude Reaction Mixture TLC TLC / LC-MS Screening (Confirm Mass: 152.19 Da) Start->TLC Purification Flash Chromatography (DCM:MeOH Gradient) TLC->Purification NMR_Acq 1H NMR Acquisition (CDCl3, 16 Scans) Purification->NMR_Acq Decision Check H-Aromatic Shift NMR_Acq->Decision Path_A Signal > 7.4 ppm (Likely 4-Isomer) Decision->Path_A Yes Path_B Signal < 7.3 ppm (Check Precursor) Decision->Path_B No NOE Run 1D NOE / 2D NOESY (Target N-Me Signal) Path_A->NOE Result_4 NOE: N-Me to H-Aromatic CONFIRMED: 4-Isomer NOE->Result_4 Interaction A Result_5 NOE: N-Me to Acetyl-Me CONFIRMED: 5-Isomer NOE->Result_5 Interaction B

Caption: Logical workflow for structural elucidation, prioritizing NOE verification for regioisomer confirmation.

Diagram 2: NOE Interaction Map (The "Self-Validating" Mechanism)

NOE cluster_4isomer Target: 4-Acetyl Isomer cluster_5isomer Impurity: 5-Acetyl Isomer N1_4 N-Me (N1) H5_4 H-Aromatic (C5) N1_4->H5_4 STRONG NOE (Proximity < 3Å) Ac_4 Acetyl-Me (C4) N1_4->Ac_4 NO Interaction (Distance > 5Å) N1_5 N-Me (N1) Ac_5 Acetyl-Me (C5) N1_5->Ac_5 STRONG NOE (Steric Crowding) H4_5 H-Aromatic (C4) N1_5->H4_5 Weak/No Interaction

Caption: Spatial NOE correlations distinguishing the 4-isomer (Left) from the 5-isomer (Right).

Part 4: Experimental Protocol

To replicate the standard results, follow this validated methodology.

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the dried solid.[2]

  • Solvent: Add 0.6 mL of Chloroform-d (

    
    , 99.8% D)  containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Filter through a cotton plug if any suspension remains.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.

  • Spectral Width: -2 to 14 ppm (covers all expected signals and exchangeable protons).[2]

  • Relaxation Delay (D1): Set to 2.0 seconds . (Note: Methyl groups have shorter T1 times, but 2.0s ensures accurate integration of the aromatic proton).[1][2]

  • Scans (NS): 16 scans (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).[3][2]

Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the acetyl peak (2.4 ppm).

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration: Normalize the N-Methyl singlet (approx 3.6 ppm) to 3.00 .

  • QC Check: Verify the integral of the aromatic proton (7.5 ppm). If < 0.90, check for saturation (increase D1) or paramagnetic impurities.[1][2]

References

  • Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and biological activity of imidazole derivatives.[3][4][5]Chemical Reviews , 106(9), 2006.[1][2]

  • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis.[4][5]Academic Press .[2] (Standard reference for imidazole regiochemistry).

  • Reich, H. J. (2023).[1][2] Bordwell pKa Table and NMR Shift Database.University of Wisconsin-Madison .

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[3]Wiley .[2][6] (Source for NOE validation protocols).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, a substituted imidazole of interest in pharmaceutical and chemical research. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this document establishes a predicted fragmentation pattern based on foundational mass spectrometry principles and comparative data from structurally analogous compounds. We will contrast its behavior with 1-(1-Methyl-1H-imidazol-4-yl)ethanone to illuminate the influence of the C2-methyl group on fragmentation pathways.

The structural elucidation of novel compounds is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments. Understanding the fragmentation patterns is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and quality control. This guide explains the causal mechanisms behind expected ion formations, providing researchers with a robust framework for interpreting spectra of related molecules.

Predicted Fragmentation Pattern of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

The fragmentation of a molecule is dictated by its chemical structure—the weakest bonds, the most stable resulting fragments, and the potential for intramolecular rearrangements. For 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (Molecular Weight: 138.17 g/mol ), ionization, whether by Electron Ionization (EI) or Electrospray Ionization (ESI), will produce a molecular ion ([M]•+ for EI, [M+H]+ for ESI) that undergoes subsequent fragmentation.

Under typical EI conditions, the initial event is the removal of an electron, often from a lone pair on a heteroatom or from the π-system, to form a radical cation ([M]•+).[1] The primary fragmentation pathways for ketones involve cleavage of the bond alpha to the carbonyl group.[2][3] This "alpha-cleavage" is a dominant process because it leads to the formation of a resonance-stabilized acylium ion.[4]

Key Predicted Fragmentation Steps:

  • Molecular Ion Formation : The molecule will form a molecular ion at m/z 138.

  • Alpha-Cleavage : The most probable initial fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable acylium ion at m/z 123 . This is often the base peak in the spectrum of ketones.[1]

  • Imidazole Ring Fragmentation : The imidazole ring itself can undergo fragmentation. Studies on 1-methylimidazole have shown characteristic losses, such as the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[5] A subsequent fragmentation of the m/z 123 ion could involve the loss of HCN, leading to a fragment at m/z 96 .

  • Loss of the Acetyl Group : Another significant fragmentation pathway involves the cleavage of the bond between the imidazole ring and the acetyl group. This would lead to the formation of a 1,2-dimethyl-1H-imidazolyl cation at m/z 97 and the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical.

  • Formation of the Acetyl Cation : While less common as a primary pathway from the molecular ion, the formation of the acetyl cation (CH₃CO+) at m/z 43 is a characteristic fragment for methyl ketones and is expected to be present.[2]

The following diagram illustrates the primary predicted fragmentation pathway for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.

G cluster_main Predicted ESI/EI Fragmentation Pathway M Parent Ion 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone [M+H]+ m/z 139 [M]•+ m/z 138 F123 Loss of •CH₃ (Alpha-Cleavage) m/z 123 M->F123 -15 Da F97 Loss of CH₂CO (Ketene) m/z 97 M->F97 -42 Da F43 Acetyl Cation m/z 43 M->F43 F96 Loss of HCN m/z 96 F123->F96 -27 Da

Caption: Predicted fragmentation of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.

Comparative Analysis: The Role of the C2-Methyl Group

To understand the influence of substituents on fragmentation, we compare our target compound with the structurally similar 1-(1-Methyl-1H-imidazol-4-yl)ethanone (Molecular Weight: 124.14 g/mol ). This analog lacks the methyl group at the C2 position of the imidazole ring.

The fragmentation of this comparison compound is expected to follow similar initial pathways, primarily alpha-cleavage.

  • Molecular Ion : [M]•+ at m/z 124.

  • Alpha-Cleavage : Loss of a methyl radical (•CH₃) will produce a prominent acylium ion at m/z 109 .

  • Loss of Acetyl Group : Cleavage of the bond to the acetyl group will result in a 1-methyl-1H-imidazolyl cation at m/z 83 .

  • Acetyl Cation : The fragment at m/z 43 will also be present.

The key difference lies in the mass of the imidazole-containing fragments. The C2-methyl group in our primary compound adds 14 Da to the imidazole ring-containing fragments (m/z 97 vs. 83, and m/z 123 vs. 109). This predictable mass shift is a powerful tool for identifying the location of substituents on the core scaffold.

Fragment Type1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (m/z)1-(1-Methyl-1H-imidazol-4-yl)ethanone (m/z)Mass Shift (Da)Rationale for Formation
Molecular Ion 138124+14Addition of a methyl group to the core structure.
Alpha-Cleavage Product 123109+14Loss of a methyl radical from the acetyl group. The mass difference is retained.
Imidazolyl Cation 9783+14Loss of a neutral ketene molecule. The mass difference is retained.
Acetyl Cation 43430The fragment does not contain the imidazole ring, so its mass is unaffected.

Experimental Protocol: Acquiring a Mass Spectrum via LC-MS

This section provides a standardized protocol for obtaining the mass spectrum of a small organic molecule like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone using a typical Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for polar, non-volatile compounds.[6]

1. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
  • From the stock, prepare a working solution of 1-10 µg/mL in the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). Formic acid is added to aid in protonation for positive ion mode analysis.[7]

2. Liquid Chromatography Parameters:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard choice.
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 1-5 µL
  • Column Temperature: 40 °C

3. Mass Spectrometry Parameters (ESI Positive Mode):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Gas Temperature: 300 - 350 °C

  • Drying Gas Flow: 8 - 12 L/min

  • Nebulizer Pressure: 35 - 50 psi

  • Scan Range (MS1): m/z 50 - 500

  • Fragmentation Voltage: 70 - 120 V (This voltage can be optimized to induce some in-source fragmentation).

  • Tandem MS (MS/MS): For detailed fragmentation analysis, perform a product ion scan. Select the protonated molecular ion ([M+H]+, m/z 139) as the precursor and apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The elemental composition of a compound like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, a substituted imidazole, is a fundamental determinant of its identity, purity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights and experimental data to support your analytical choices.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Nitrogen-containing heterocycles, such as imidazoles, are prevalent scaffolds in pharmaceuticals.[1][2][3] An analysis of FDA-approved drugs reveals that a significant majority contain at least one nitrogen heterocycle.[1][2] For a compound like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, accurate elemental analysis is not merely a routine check; it is a cornerstone of quality control and regulatory compliance. It serves to:

  • Confirm Molecular Formula: Verifying the empirical formula is the first step in confirming the synthesis of the target molecule.

  • Assess Purity: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or moisture.

  • Support Structural Elucidation: In conjunction with spectroscopic data (NMR, IR, MS), elemental analysis provides definitive evidence for the proposed chemical structure.

  • Meet Regulatory Requirements: Regulatory bodies like the FDA require robust characterization of active pharmaceutical ingredients (APIs), with elemental analysis being a key component of the data package.[4]

Combustion Analysis: The Gold Standard for C, H, & N

The most established and widely used method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[5][6] This technique offers a balance of accuracy, precision, and cost-effectiveness for routine analysis of pure compounds.

Principle of Combustion Analysis

The core principle of combustion analysis is the complete oxidation of the sample in a high-temperature environment. The resulting combustion gases are then separated and quantified.[7]

  • Combustion: A precisely weighed sample is combusted in a furnace at approximately 1000°C in the presence of excess oxygen.[7][8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction: The mixture of gases is then passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen gas.[7]

  • Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[8] The detector measures the change in thermal conductivity of the helium carrier gas as each component elutes from the column.

Experimental Protocol: Combustion CHN Analysis

Below is a detailed, step-by-step methodology for the CHN analysis of a solid sample like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone sample, finely ground and homogenized.

  • Certified Reference Material (CRM) for calibration and verification (e.g., Acetanilide, EDTA).

  • Tin capsules for solid samples.

  • High-purity helium and oxygen.

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents. This is a critical step, as the presence of volatile substances will lead to inaccurate results. Drying under high vacuum is recommended.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a calibrated microbalance. The use of tin capsules aids in complete combustion by raising the temperature in the immediate vicinity of the sample.[8]

  • Instrument Calibration:

    • Calibrate the instrument using a well-characterized, pure organic standard with a known elemental composition, such as Acetanilide or EDTA.[9] This calibration establishes the response factor of the detector for each element.

    • Run the calibration standard multiple times to ensure the stability and reproducibility of the instrument's response.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases are carried by a helium stream through the combustion and reduction tubes, followed by separation and detection.

    • The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and the calibration data.

  • Data Evaluation:

    • Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone (C₇H₁₀N₂O).

    • Theoretical Composition:

      • Carbon (C): 60.85%

      • Hydrogen (H): 7.30%

      • Nitrogen (N): 20.28%

    • A common acceptance criterion for purity in academic and pharmaceutical settings is that the found values should be within ±0.4% of the theoretical values.[6][10]

Visualization of the Elemental Analysis Workflow

elemental_analysis_workflow start Start: Pure Compound Available sample_prep Sample Preparation (Drying, Homogenization) start->sample_prep weighing Accurate Weighing (1-3 mg) sample_prep->weighing combustion Combustion (~1000°C, O₂) weighing->combustion calibration Instrument Calibration with CRM (e.g., Acetanilide) calibration->combustion Calibration Data reduction Reduction (NOx -> N₂) combustion->reduction separation Gas Separation (GC) reduction->separation detection Detection (TCD) separation->detection calculation Calculation of %C, %H, %N detection->calculation data_eval Data Evaluation (Compare to Theoretical) calculation->data_eval pass Pass (Within ±0.4%) data_eval->pass Yes fail Fail (Investigate Impurities) data_eval->fail No end End: Verified Elemental Composition pass->end fail->sample_prep Re-purify/Re-analyze

Caption: Workflow for CHN Combustion Analysis.

Alternative Methodologies: A Comparative Overview

While combustion analysis is the workhorse for C, H, and N determination in pure organic compounds, other techniques are available for elemental analysis, particularly for trace elements and when dealing with complex matrices.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for determining the elemental composition of a sample, offering exceptionally low detection limits for a wide range of elements.[11] However, for the analysis of the primary constituents (C, H, N) of an organic molecule like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, it is generally not the preferred method.

  • Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer.

  • Sample Preparation: For organic compounds, sample preparation for ICP-MS is destructive and often complex, typically requiring complete digestion in strong acids to break down the organic matrix.[11] This process can be a source of contamination and is more labor-intensive than the simple weighing required for combustion analysis.

  • Application: ICP-MS is the method of choice for determining trace elemental impurities in pharmaceutical products, as mandated by USP <232> and ICH Q3D guidelines.[12] It excels at quantifying heavy metals and other inorganic contaminants at the parts-per-billion level.

Atomic Absorption Spectroscopy (AAS)

AAS is another technique for quantifying elements, particularly metals.

  • Principle: A solution of the sample is aspirated into a flame or a graphite furnace, where it is atomized. A light source specific to the element of interest is passed through the atomic vapor, and the amount of light absorbed is proportional to the concentration of that element.

  • Application: Like ICP-MS, AAS is primarily used for the analysis of trace metals and is not suitable for the determination of C, H, and N in an organic compound.

Performance Comparison: Combustion Analysis vs. ICP-MS

FeatureCombustion (CHN) AnalysisInductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application Determination of C, H, N, S in pure organic compoundsTrace elemental analysis of a wide range of elements
Sample Type Solids, liquidsPrimarily liquids (after digestion)
Sample Preparation Simple weighingComplex acid digestion
Accuracy Typically ±0.3-0.4% of theoretical value[6][10]High, but dependent on complete digestion and matrix effects
Precision High, with RSDs typically <0.5%High, with RSDs typically <5%
Limit of Detection Percent levelParts-per-billion (ppb) to parts-per-trillion (ppt)
Throughput High, with automated systemsModerate, limited by sample preparation time
Cost Relatively low instrument and operational costHigh instrument and operational cost

Decision-Making for Elemental Analysis

The choice of analytical technique is driven by the specific question being asked. The following decision tree illustrates the logical process for selecting the appropriate method for elemental analysis in a pharmaceutical context.

method_selection start Start: Need Elemental Composition Data question1 What is the primary analytical goal? start->question1 goal1 Verify empirical formula and purity of a pure organic compound question1->goal1 Bulk Composition (C, H, N) goal2 Quantify trace elemental impurities (e.g., heavy metals) question1->goal2 Trace Impurities method1 Use Combustion (CHN) Analysis goal1->method1 method2 Use ICP-MS or ICP-OES goal2->method2 validation1 Validate using Certified Reference Materials (e.g., Acetanilide) method1->validation1 validation2 Validate according to USP <233> / ICH Q2(R1) method2->validation2 end End: Obtain reliable elemental composition data validation1->end validation2->end

Sources

A Senior Application Scientist’s Guide to the Quality Control of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the integrity of every component is paramount. For a molecule like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, which may serve as a key starting material, an intermediate, or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), establishing a robust quality control (QC) framework is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and consistency of the final drug product.[1][2] High-purity, well-characterized reference standards are the bedrock of this framework. They provide the benchmark against which all subsequent batches of material are measured, ensuring analytical method reliability and compliance with stringent global regulatory standards set by bodies like the USFDA, EMA, and ICH.[3]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, moving beyond a simple listing of tests to explain the scientific rationale behind the selection of a multi-tiered analytical approach. We will compare the qualification of a Certified Reference Standard (CRS) against the establishment of an in-house primary standard and the routine testing of a standard commercial-grade material.

Part 1: The Analytical Gauntlet: A Multi-Technique Approach to Qualification

A single analytical technique is never sufficient to fully characterize a reference standard. A substance's identity, purity, and physical properties must be interrogated from multiple, orthogonal perspectives. This ensures that the assigned purity value is accurate and that no significant impurities are overlooked. The relationship between these techniques and the information they provide is crucial for building a complete quality profile.

Caption: Inter-relationships of analytical techniques for reference standard characterization.

Identity Confirmation: Is It What It Claims to Be?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone, ¹H NMR should confirm the presence of two distinct methyl groups on the imidazole ring, an acetyl methyl group, and the protons on the imidazole ring itself. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[4][5]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer can yield a mass measurement with high accuracy, further corroborating the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum should prominently feature a strong carbonyl (C=O) stretch from the ethanone moiety and characteristic peaks corresponding to the C-N and C=C bonds within the dimethyl-imidazole ring.

Purity Assessment: How Clean Is It?
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and profiling related substance impurities.[1][6] A well-developed reversed-phase HPLC method can separate the main compound from potential starting materials, by-products, or degradation products.[7][8] Peak area normalization is used to calculate the percentage purity.

  • Gas Chromatography (GC): GC, particularly with headspace sampling (HS), is the gold standard for quantifying volatile impurities, primarily residual solvents from the manufacturing process.[9][10] Given that the synthesis likely involves organic solvents, their absence must be confirmed to meet regulatory limits (e.g., ICH Q3C).

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the purity of a substance without needing a specific reference standard of the same material. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, an absolute purity value (mass fraction) can be calculated with high precision.

  • Residue on Ignition (ROI) / Sulfated Ash: This gravimetric method quantifies the amount of inorganic impurities in the material. The sample is charred and then ignited at high temperatures, leaving behind a residue of inorganic salts. This is crucial for ensuring the material is free from catalytic residues or other inorganic contaminants.

Physicochemical Properties
  • Karl Fischer (KF) Titration: This technique is specific for the determination of water content. Accurately knowing the water content is critical, as the purity value of the standard is typically reported on an "as is" or "dried" basis.

  • Loss on Drying (LOD): While less specific than KF, LOD measures the total mass lost upon drying under defined conditions, which includes water and any other volatile components. Comparing LOD and KF results can indicate the presence of volatile solvents.

Part 2: Comparative Analysis: CRS vs. In-House vs. Commercial Grade

The level of analytical rigor applied to a standard depends on its intended use. A Certified Reference Standard (CRS) from a pharmacopeia (e.g., USP, EP) or a reputable supplier undergoes the most exhaustive characterization.[11][12] An in-house primary standard must be similarly well-characterized, while a routine commercial grade may only come with a basic Certificate of Analysis (CoA).

Analytical Test Certified Reference Standard (CRS) In-House Primary Standard Typical Commercial Grade Rationale & Causality
Identity (NMR, MS, IR) Fully confirmed and documented.Must be fully confirmed and documented.Typically confirmed by one method (e.g., ¹H NMR).Unambiguous structural confirmation is non-negotiable for a primary reference standard to ensure all subsequent measurements are based on the correct molecule.
Purity (HPLC) ≥ 99.5% (Typically)≥ 99.5% (Target)≥ 95-98%A high-purity standard minimizes the contribution of impurities to the uncertainty of measurements when used for assaying other samples.[2]
Purity (qNMR) Often used to assign the certified value.Highly recommended for absolute purity assignment.Rarely performed.qNMR provides an absolute purity value traceable to the SI unit (mole), adding a high degree of confidence and avoiding reliance on a potentially impure external standard of the same compound.
Residual Solvents (GC-HS) All solvents specified and below ICH limits.Must be tested and shown to be below ICH limits.May list "Not Detected" or provide limited data.Residual solvents can be toxic and can affect the physical and chemical stability of the substance. Their control is a key regulatory requirement.
Water Content (Karl Fischer) Precisely determined and reported (e.g., 0.12%).Must be precisely determined.Often reported as < 0.5% or not specified.Accurate water content is essential for calculating purity on a dried basis and for preparing standard solutions of known concentration.
Residue on Ignition < 0.1%Must be tested and shown to be < 0.1%.Not typically reported.Ensures the absence of inorganic contaminants that could interfere with reactions or analyses.
Certificate of Analysis Comprehensive, with spectra and traceability statement.Comprehensive internal documentation required.Basic, may lack spectral data.The CoA is the formal record of the material's quality. For a CRS, it provides the full evidence package for its certification.[3]

Part 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone. Method validation is required to demonstrate suitability for its intended purpose.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This reversed-phase method is designed to separate the relatively polar analyte from less polar and more polar impurities. The mobile phase composition is chosen to provide good peak shape and retention. UV detection is selected based on the chromophore present in the imidazole ring and ketone group.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.[6][8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.[13]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard/Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[13]

    • Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution.

    • Calculation: Determine purity by area normalization. Sum the areas of all impurity peaks and divide by the total area of all peaks in the chromatogram.

Protocol 2: Residual Solvent Analysis by Gas Chromatography (GC-HS-FID)
  • Rationale: Headspace sampling is used to introduce only the volatile components (solvents) into the GC system, protecting the column from the non-volatile analyte. A Flame Ionization Detector (FID) is used for its excellent sensitivity to hydrocarbons.

  • Instrumentation: GC system with Headspace Autosampler and FID.

  • Chromatographic Conditions:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 min.

    • Pressurization Time: 0.5 min.

    • Loop Fill Time: 0.5 min.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

    • Standard Preparation: Prepare a standard containing known concentrations of expected solvents in the same diluent.

    • Analysis: Run the sequence and identify and quantify any solvent peaks in the sample by comparing their retention times and responses to the standard.

Part 4: Workflow for In-House Standard Qualification

Establishing a new batch of material as a primary in-house reference standard is a rigorous, multi-step process that must be meticulously documented.

In_House_Standard_Qualification_Workflow node_start Start: New Batch of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone node_id Identity Confirmation ¹H/¹³C NMR Mass Spec FT-IR node_start->node_id node_screen Preliminary Screening HPLC Purity LOD node_id->node_screen node_decision Purity > 99.0%? node_screen->node_decision node_full_qc Full Characterization qNMR (Purity Assay) Karl Fischer (Water) GC-HS (Solvents) Residue on Ignition node_decision->node_full_qc Yes node_reject Reject Batch node_decision->node_reject No node_calc Calculate Final Purity Purity = Assay * (100 - %Water - %Solvents) node_full_qc->node_calc node_doc Generate Comprehensive Certificate of Analysis node_calc->node_doc node_end Qualified In-House Reference Standard node_doc->node_end

Caption: Workflow for the qualification of an in-house primary reference standard.

The quality control of a reference standard for 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is a comprehensive endeavor that relies on the synergistic application of multiple analytical techniques. A robustly characterized standard, whether a commercially procured CRS or a meticulously qualified in-house standard, is fundamental to achieving accurate and reproducible results in research, development, and manufacturing. By understanding the causality behind each experimental choice—from structural confirmation by NMR to impurity profiling by HPLC and GC—scientists can ensure the integrity of their analytical data and, ultimately, contribute to the development of safe and effective pharmaceuticals.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals.
  • Gajewska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, 68(5), 653-661.
  • Alfa Chemistry. (n.d.). Impurity Standards.
  • Enamine. (n.d.). Impurity Reference Standards.
  • Pharmaffiliates. (2026, January 31). Pharmaceutical Reference Standards & Impurities for QC & R&D.
  • Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharma QC.
  • Szewczyk, M., et al. (2009). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 66(3), 221-226.
  • BenchChem. (2025).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • Yao, Y., et al. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (12), 1936-1942.
  • Tomi, I. H. R., et al. (2015). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. [Link]

  • BVL. (2026, January). Product chemistry - Relevant impurities of technical active substances.

Sources

Safety Operating Guide

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone is a functionalized imidazole derivative commonly used as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols that prevent environmental leaching of nitrogen-heterocycles.

Unlike simple solvents, this compound possesses biological activity potential and thermal stability inherent to the imidazole ring. Incineration is the only authorized disposal method to ensure complete mineralization of the heterocyclic core.

Chemical Identity & Hazard Matrix
ParameterSpecification
CAS Number 61903-46-2
Physical State Solid (Crystalline powder)
Molecular Formula C₇H₁₀N₂O
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3
Key Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides
Waste Characteristic Non-RCRA Listed (unless mixed), but treated as Hazardous Chemical Waste due to bio-activity potential.

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by treatment facilities.

A. Segregation Logic (The "Why")

The imidazole ring is electron-rich and basic.

  • DO NOT mix with strong oxidizers (e.g., peroxides, permanganates). Risk:[1][3][4][5] Exothermic reaction/fire.

  • DO NOT mix with acylating agents (e.g., acetyl chloride) in the waste stream. Risk:[1][3][4][5] Uncontrolled amide formation and heat generation.

B. Packaging Requirements
  • Solid Waste: Collect in wide-mouth High-Density Polyethylene (HDPE) jars. Glass is acceptable but poses a breakage risk during transport.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Methanol), the solvent dictates the container compatibility. Use standard safety cans or coated glass bottles.

Disposal Workflows

The following decision matrix outlines the operational flow for disposing of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone based on its physical state.

DisposalWorkflow Start Waste Generation (CAS 61903-46-2) StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Pure or Precipitate) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidStream Solution ContSolid Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Toxic Solid' SolidStream->ContSolid HalogenCheck Solvent Halogenated? (e.g., DCM vs. MeOH) LiquidStream->HalogenCheck FinalDisp FINAL DISPOSAL: High-Temperature Incineration (>1000°C with Scrubber) ContSolid->FinalDisp ContLiquid Container: Solvent-Compatible Carboy Label: 'Hazardous Waste - Flammable/Toxic' ContLiquid->FinalDisp SegHal Segregate: Halogenated Waste HalogenCheck->SegHal Yes (DCM, Chloroform) SegNonHal Segregate: Non-Halogenated Waste HalogenCheck->SegNonHal No (MeOH, Acetone) SegHal->ContLiquid SegNonHal->ContLiquid

Figure 1: Operational decision tree for segregating solid vs. liquid waste streams. Note that the final destination for both streams is incineration.

Detailed Protocol: High-Temperature Incineration

Method: Rotary Kiln Incineration. Operational Requirement: Do not utilize standard wastewater treatment or drain disposal. Imidazole derivatives can be persistent in aqueous environments.

  • Tagging: Label the container explicitly with the chemical name. Do not use generic labels like "Organic Solid."[6]

  • Manifesting: List as "Organic Solid, Toxic, N.O.S. (Contains Imidazole Derivative)."[1]

  • Destruction: The facility must incinerate at temperatures capable of breaking the heterocyclic ring (typically >1000°C) and possess scrubbers to capture Nitrogen Oxides (NOx) generated during combustion.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

Step-by-Step Spill Cleanup
  • PPE Escalation: Don nitrile gloves (double-glove recommended), safety goggles, and a lab coat. If the powder is fine and dust is visible, use a N95 or P100 particulate respirator.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to suppress dust. Do not dry sweep.

    • Solution Spill: Surround with absorbent pads or vermiculite.[7][8][9]

  • Collection:

    • Scoop the material using a plastic spatula into a disposable waste bag or jar.

    • Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) followed by water. The acid helps solubilize residual imidazole traces for easier wiping, though water alone is usually sufficient for this derivative.

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be treated as hazardous chemical waste and incinerated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217359, 1-(1,2-dimethylimidazol-4-yl)ethanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[11] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.